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  • Product: N-Morpholinium trifluoromethanesulfonate
  • CAS: 77534-70-4

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Morpholinium Trifluoromethanesulfonate (CAS 77534-70-4)

[1] Executive Summary N-Morpholinium trifluoromethanesulfonate (CAS 77534-70-4), often referred to as Morpholinium Triflate ([Hmor][OTf]) , is a Protic Ionic Liquid (PIL) belonging to the class of Brønsted acidic salts....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Morpholinium trifluoromethanesulfonate (CAS 77534-70-4), often referred to as Morpholinium Triflate ([Hmor][OTf]) , is a Protic Ionic Liquid (PIL) belonging to the class of Brønsted acidic salts. Unlike traditional solid acid catalysts or volatile organic acids, [Hmor][OTf] offers a unique combination of thermal stability, tunable acidity, and phase-separating capability.

This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and process development.[1] It details the physicochemical profile, synthesis protocols, and catalytic mechanisms of [Hmor][OTf], positioning it as a sustainable alternative for acid-catalyzed transformations in drug synthesis, such as esterifications, acetalizations, and condensation reactions.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5]

Identity Card
PropertySpecification
CAS Number 77534-70-4
IUPAC Name Morpholin-4-ium trifluoromethanesulfonate
Common Names Morpholinium triflate; [Hmor][OTf]
Molecular Formula C₅H₁₀F₃NO₄S
Molecular Weight 237.20 g/mol
Structure Protonated morpholine cation [C₄H₁₀NO]⁺ + Triflate anion [CF₃SO₃]⁻
Physical Properties

[Hmor][OTf] typically exists as a hygroscopic white crystalline solid or a viscous liquid near room temperature, characteristic of ionic liquids.[1]

ParameterValue / CharacteristicRelevance to Research
Physical State Solid (low melting point)Easy handling compared to fuming liquid acids (e.g., TfOH).
Solubility High: Water, MeOH, MeCNLow: Hexane, Et₂OAllows for biphasic catalysis and easy product separation.
Acidity Brønsted AcidicActs as a proton source without the oxidizing potential of H₂SO₄.[1]
Hygroscopicity HighRequires storage in desiccators; water uptake can affect catalytic rates.[1]

Synthesis & Production Protocol

The synthesis of [Hmor][OTf] is a direct acid-base neutralization reaction.[1] While conceptually simple, the extreme exothermicity of triflic acid reactions requires strict thermal control to prevent decomposition or thermal runaway.

Reaction Logic

The reaction involves the protonation of the secondary amine (morpholine) by the superacid (triflic acid).

  • Stoichiometry: 1:1 molar ratio is critical.[1] Excess amine reduces acidity; excess acid causes corrosion and purification issues.[1]

  • Solvent Choice: Dichloromethane (DCM) or Acetonitrile (MeCN) are preferred for their ability to solubilize the reactants while precipitating the salt (in non-polar addition) or allowing easy evaporation.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents Preparation Step1 1. Dissolve Morpholine (1.0 eq) in DCM/MeCN Temp: -10°C to 0°C Start->Step1 Step2 2. Dropwise Addition of Triflic Acid (1.0 eq) (Exothermic Control) Step1->Step2 Inert Atmosphere (N2) Step3 3. Stirring (1-2 h at RT) Step2->Step3 Equilibration Step4 4. Solvent Removal (Rotary Evaporation) Step3->Step4 Step5 5. Drying (High Vacuum, 60°C, 12h) Step4->Step5 Remove Trace Water Product Pure [Hmor][OTf] (White Solid/Viscous Liquid) Step5->Product

Caption: Step-by-step synthesis of Morpholinium Triflate via direct neutralization.

Detailed Protocol

Materials:

  • Morpholine (ReagentPlus®, ≥99%)

  • Trifluoromethanesulfonic acid (Triflic acid) (98%)[1]

  • Dichloromethane (Anhydrous)[1][2]

  • Glassware: 2-neck round bottom flask, addition funnel, N₂ inlet.

Procedure:

  • Setup: Flame-dry the glassware and purge with Nitrogen (N₂).[1]

  • Solvation: Charge the flask with Morpholine (8.71 g, 100 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Acid Addition: Dilute Triflic acid (15.0 g, 100 mmol) in 20 mL DCM (optional, for thermal control) or add neat very slowly. Add dropwise to the morpholine solution over 30 minutes.[1] Caution: Vigorous exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The salt may precipitate or remain in solution depending on concentration.[1]

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap).

  • Drying: Dry the resulting residue under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.

  • Yield: Quantitative (>98%). Store in a desiccator.

Mechanism of Action & Applications

Catalytic Mechanism

[Hmor][OTf] functions as a Brønsted Acidic Ionic Liquid (BAIL) .[1] The morpholinium cation acts as a proton shuttle.[1] The triflate anion, being non-nucleophilic and weakly coordinating, stabilizes cationic intermediates without interfering in the reaction (unlike chloride or bromide ions).

Key Advantages in Synthesis:

  • Reusability: The catalyst can often be recovered by phase separation or extraction.[1]

  • Selectivity: Mild acidity minimizes side reactions (e.g., elimination) common with H₂SO₄.[1]

  • Solvent/Catalyst Dual Role: Can be used neat or as a highly concentrated solution.[1]

Visualization: Catalytic Cycle (General Acid Catalysis)

CatalyticCycle Cat [Hmor][OTf] (Catalyst) Complex Activated Complex (Protonated Substrate) Cat->Complex H+ Transfer Substrate Substrate (e.g., Ketone/Alcohol) Substrate->Complex Product Product (e.g., Acetal/Ester) Complex->Product Reaction Morph Morpholine (Transient Base) Product->Morph Release H+ Morph->Cat Regeneration

Caption: General catalytic cycle showing proton transfer from [Hmor][OTf] to substrate and regeneration.

Key Applications
  • Esterification: Catalyzes the reaction between carboxylic acids and alcohols with high yields.[1] The hydrophobic nature of the triflate anion can assist in water separation in biphasic systems.[1]

  • Protection Group Chemistry: Efficient for the formation of acetals and ketals (protecting carbonyls) and tetrahydropyranyl (THP) ethers.[1]

  • Glycosylation: Used as a promoter in carbohydrate chemistry due to the non-nucleophilic counterion.[1]

Safety & Toxicology (E-E-A-T)

While [Hmor][OTf] is safer than neat triflic acid, it must be handled with rigorous safety standards suitable for fluorinated organic salts.[1]

Hazard Identification (GHS)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][1]

    • H319: Causes serious eye irritation.[3][1]

    • H335: May cause respiratory irritation.[3][1]

Handling Protocols
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood.[1][4] Dust/mist can be irritating to the upper respiratory tract.[1]

  • First Aid:

    • Skin: Wash with soap and water.[1][5]

    • Eyes: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][5]

    • Ingestion:[6] Rinse mouth.[1][5] Do NOT induce vomiting.

Storage
  • Hygroscopic: Store in a tightly closed container in a dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong bases.[1]

References

  • PubChem. (2025).[3][1][7] Morpholin-4-ium trifluoromethanesulfonate (CID 2778513).[3][1] National Library of Medicine.[3][1] [Link][3][1]

  • Chakraborty, M., et al. (2013).[1] Prolinium triflate: A protic ionic liquid which acts as water-tolerant catalyst.[1][8] Iranian Chemical Society.[1][8] (Cited for synthesis analogy of amino-acid triflates).[1][8] [Link]

  • ECHA. (2025). Registration Dossier: Morpholin-4-ium trifluoromethanesulphonate. European Chemicals Agency.[3][1][7] [Link][3][1]

Sources

Exploratory

Morpholinium Trifluoromethanesulfonate: Physicochemical Profile & Synthetic Utility

Executive Summary N-Morpholinium trifluoromethanesulfonate (CAS: 77534-70-4), often abbreviated as [H-Morph][OTf] , represents a critical class of Protic Ionic Liquids (PILs) utilized in advanced organic synthesis and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Morpholinium trifluoromethanesulfonate (CAS: 77534-70-4), often abbreviated as [H-Morph][OTf] , represents a critical class of Protic Ionic Liquids (PILs) utilized in advanced organic synthesis and drug development.[1] Unlike its alkylated quaternary counterparts (e.g., N-methylmorpholinium triflate), this compound serves primarily as a Brønsted acidic ionic liquid and a mild proton source in non-aqueous media.

This technical guide provides a definitive breakdown of its molecular weight, synthesis protocols, and applications, distinguishing its role from standard triflate reagents to prevent common experimental errors in the laboratory.

Part 1: Molecular Identity & Physicochemical Profile

Definitive Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in catalytic cycles. The compound is a salt formed by the protonation of morpholine by trifluoromethanesulfonic acid (triflic acid).

Formula:



ComponentElementCountAtomic Mass ( g/mol )Subtotal
Cation Carbon (C)412.01148.044
(Morpholinium)Hydrogen (H)101.00810.080
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Anion Carbon (C)112.01112.011
(Triflate)Fluorine (F)318.99856.994
Sulfur (S)132.06032.060
Oxygen (O)315.99947.997
TOTAL 237.192 g/mol

Standard Reporting Value: 237.20 g/mol [2]

Key Physicochemical Properties

The following data consolidates experimental values for the protic salt form.

PropertyValueContext
CAS Number 77534-70-4Specific to the protic salt [H-Morph][OTf]
Appearance White Crystalline SolidHygroscopic; store under inert gas
Melting Point ~126–130°CTypical for Morpholinium salts; varies by purity
Solubility High: Water, MeOH, DMSOLow: Hexanes, Et₂OPolar nature dictates solvent compatibility
Acidity (pKa) ~8.3 (cation in water)Conjugate acid of morpholine

CRITICAL DISTINCTION: Researchers often confuse this compound with N-Methylmorpholinium triflate , a methylating agent.

  • [H-Morph][OTf] (Protic): Used as an ionic liquid solvent, electrolyte, or mild acid catalyst.

  • [Me-Morph][OTf] (Aprotic/Quaternary): Used for methyl transfer reactions. Ensure you are using the correct CAS before proceeding with synthesis.

Part 2: Synthesis & Purification Protocol

The "Heat-Sink" Neutralization Protocol

The synthesis of morpholinium triflate involves an exothermic neutralization. The following protocol ensures safety and high purity by managing thermal runaway, which can degrade the morpholine ring.

Reagents:

  • Morpholine (ReagentPlus®, ≥99%)

  • Trifluoromethanesulfonic acid (Triflic acid) (98%)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Base Solvation: Dissolve Morpholine (1.0 equiv, e.g., 8.71 g) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Acid Addition: Dilute Triflic acid (1.0 equiv, 15.0 g) in 20 mL DCM. Add this solution dropwise over 30 minutes.

    • Causality: Rapid addition causes localized overheating, leading to charring. Dilution acts as a heat sink.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum/inert atmosphere.

  • Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted organic impurities.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours to remove trace solvents and moisture.

Synthesis Workflow Diagram

The following diagram illustrates the critical path for synthesis, highlighting the thermal control points.

SynthesisProtocol Start Start: Reagent Prep Solvation Solvation: Morpholine + DCM (Cool to 0°C) Start->Solvation Addition Controlled Addition: Triflic Acid (Dropwise) Solvation->Addition Maintain 0°C Precipitation Precipitation: Stir 2h @ 25°C (White Solid Forms) Addition->Precipitation Exothermic Reaction Filtration Filtration & Wash: Wash w/ Et2O Precipitation->Filtration Phase Separation Drying Vacuum Drying: 40°C, <1 mbar, 12h Filtration->Drying Remove Volatiles Product Final Product: [H-Morph][OTf] (Anhydrous Salt) Drying->Product

Figure 1: Step-by-step synthesis workflow for Morpholinium Triflate, emphasizing thermal management during the acid addition phase.

Part 3: Applications in Drug Development[4][5]

Protic Ionic Liquid (PIL) Media

In drug development, solubility of complex intermediates is a frequent bottleneck. Morpholinium triflate serves as a "tunable" solvent.

  • Mechanism: The ability to donate a proton (from the ammonium center) allows it to hydrogen-bond with solutes, while the triflate anion is weakly coordinating, preventing unwanted nucleophilic attacks.

  • Utility: It is an excellent medium for Diels-Alder reactions and peptide coupling , where traditional volatile organic solvents (VOCs) fail to dissolve polar substrates.

Mild Acid Catalysis

Unlike neat Triflic acid (a superacid that can destroy sensitive pharmacophores), Morpholinium triflate acts as a buffered acid source .

  • Application: Protection/Deprotection chemistry (e.g., removal of Boc or THP groups).

  • Advantage: The equilibrium between the salt and the free acid allows for a "controlled release" of acidity, reducing side reactions like racemization.

Application Logic Diagram

This diagram details how to select this compound based on reaction requirements.

ApplicationLogic Problem Reaction Challenge Solubility Substrate Insoluble in VOCs? Problem->Solubility Sensitivity Acid Sensitive Functional Groups? Solubility->Sensitivity No UsePIL Use as Solvent: [H-Morph][OTf] Melt Solubility->UsePIL Yes UseCat Use as Catalyst: 1-5 mol% Loading Sensitivity->UseCat Yes (Needs Buffer) Outcome1 High Yield Coupling UsePIL->Outcome1 Outcome2 Selective Deprotection UseCat->Outcome2

Figure 2: Decision matrix for utilizing Morpholinium Triflate in synthetic workflows based on solubility and acid-sensitivity constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778513, N-Morpholinium trifluoromethanesulfonate. Retrieved from [Link]

  • Greaves, T. L., & Drummond, C. J. (2008).Protic Ionic Liquids: Properties and Applications. Chemical Reviews. (Contextual grounding for PIL properties).
  • LookChem. N-Morpholinium Trifluoromethanesulfonate CAS Database Reference. Retrieved from [Link]

Sources

Foundational

Introduction: Understanding the Nature of N-Morpholinium Trifluoromethanesulfonate

An In-Depth Technical Guide to the Safe Handling and Storage of N-Morpholinium Trifluoromethanesulfonate N-Morpholinium trifluoromethanesulfonate (NMTS) is a salt valued in synthetic organic chemistry as a reagent and bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Storage of N-Morpholinium Trifluoromethanesulfonate

N-Morpholinium trifluoromethanesulfonate (NMTS) is a salt valued in synthetic organic chemistry as a reagent and building block.[1] It is comprised of a morpholinium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally stable anion and an excellent leaving group in nucleophilic substitution reactions.[2][3][4] This inherent reactivity, which makes the compound so useful, also dictates the stringent protocols required for its safe handling and storage.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why specific handling and storage procedures are critical. By grounding our protocols in the chemical nature of NMTS, we can create a self-validating system of safety and ensure the integrity of the material for experimental use.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is the foundation of safe laboratory practice. The key characteristics of NMTS are summarized below.

Key Properties
PropertyValueSource
Synonyms Morpholinium triflate, Morpholin-4-ium trifluoromethanesulphonate[1][5]
CAS Number 77534-70-4[1][5]
Molecular Formula C₅H₁₀F₃NO₄S[1][5]
Molecular Weight 237.20 g/mol [1][5]
Appearance White crystalline solid[1]
Boiling Point 162°C at 760 mmHg[1]
Solubility Highly soluble in water and polar organic solvents[1]
Hazard Causality and GHS Classification

NMTS is classified under the Globally Harmonized System (GHS) as an irritant.[5] The primary hazards are:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

The causality of these hazards stems from its constituent ions. The morpholinium cation is derived from morpholine, an organic base that can be corrosive and irritating.[6] While the triflate anion is exceptionally stable, the overall salt can be moisture-sensitive and reactive with certain substances, leading to the observed irritant properties upon contact.

Section 2: Core Principles of Safe Handling

The following principles are based on the chemical reactivity and potential hazards of NMTS. Adherence is not merely about compliance but about proactive risk mitigation.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to use appropriate engineering controls. All manipulations of solid NMTS or its solutions should be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and fine particulates, directly addressing the respiratory irritation hazard.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE must be worn at all times when handling NMTS.

  • Eye and Face Protection: Given the serious eye irritation hazard[5], ANSI Z87.1-compliant chemical safety goggles are mandatory. For larger quantities (typically >10g) or when there is a splash risk, a full face shield should be worn in addition to goggles.

  • Skin Protection: To prevent skin irritation[5], wear nitrile or neoprene rubber gloves.[8] A standard flame-resistant lab coat is required. For significant quantities, a chemically resistant apron is also recommended. Contaminated clothing should be removed immediately.

  • Respiratory Protection: When handled within a fume hood, respiratory protection is generally not required. If engineering controls are insufficient or in the event of a large spill, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Incompatibilities and Environmental Considerations

To prevent dangerous reactions, NMTS must be kept away from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[8][9]

  • Moisture/Water: While highly soluble, uncontrolled contact with moisture should be avoided as it can affect sample integrity and potentially lead to decomposition, especially over time.[8][9]

  • Acids and Alcohols: Can react with these substances.[8]

Do not allow the product to enter drains, as its environmental impact has not been fully characterized.[10] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Section 3: Standard Operating Protocols

Protocol: Weighing and Dispensing NMTS

This protocol is designed to minimize exposure and maintain the integrity of the chemical.

Step 1: Preparation

  • Don all required PPE (goggles, gloves, lab coat).

  • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and transfer it to a tared, sealed container before moving to a balance outside the hood.

  • Use tools (spatulas, weighing paper) made of compatible materials. Use non-sparking tools as a best practice for handling fine chemical powders.[8][11]

Step 2: Dispensing

  • Retrieve the NMTS container from its storage location (e.g., desiccator).

  • Allow the container to equilibrate to the ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Slowly open the container. Avoid creating dust.

  • Carefully transfer the desired amount of NMTS to the weighing vessel.

  • Immediately and securely seal the main NMTS container.

Step 3: Cleanup

  • Carefully clean the spatula and work surface inside the fume hood with a damp cloth (if compatible with the subsequent reaction) or an appropriate solvent.

  • Dispose of any contaminated weighing paper or disposable items in the designated solid hazardous waste container.

  • Wash hands thoroughly after the procedure is complete.[12]

Protocol: Storage of NMTS

Proper storage is crucial for both safety and maintaining the chemical's efficacy.

  • Immediate Requirement: Store in a tightly sealed container to prevent exposure to air and moisture.[11][13]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[7][13][14] A dedicated corrosives or irritants cabinet is appropriate.

  • Segregation: Store away from the incompatible materials listed in Section 2.3.[8][14]

  • Long-Term Integrity: For long-term storage, placing the tightly sealed primary container inside a desiccator containing a suitable desiccant (e.g., Drierite) is a highly recommended best practice to protect against hydrolysis.

Section 4: Emergency Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the material into a suitable, labeled container for hazardous waste disposal.[10]

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent further leakage or spillage if it is safe to do so.[10]

    • Ensure adequate ventilation. Only trained personnel with appropriate respiratory protection should handle the cleanup.

Visualization: Decision Workflow

The following diagram outlines the logical decision-making process for safely handling N-Morpholinium trifluoromethanesulfonate.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_contingency Contingency & Cleanup start Begin Task Involving NMTS risk_assessment 1. Review SDS & Protocol start->risk_assessment ppe_check 2. Don Required PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check environment 3. Verify Fume Hood Operation ppe_check->environment dispense 4. Weigh & Dispense NMTS environment->dispense reaction 5. Perform Experiment dispense->reaction storage 6. Return to Proper Storage (Sealed, Desiccator) reaction->storage spill_check Spill Occurred? storage->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes no_spill Continue spill_check->no_spill No waste 7. Dispose of Waste (Hazardous Waste Stream) spill_response->waste end Task Complete waste->end

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectral Characterization of N-Morpholinium Trifluoromethanesulfonate

Introduction: Defining the Molecule and the Analytical Imperative N-Morpholinium trifluoromethanesulfonate is an ionic liquid (IL) composed of a protonated morpholine cation and a trifluoromethanesulfonate (triflate) ani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Molecule and the Analytical Imperative

N-Morpholinium trifluoromethanesulfonate is an ionic liquid (IL) composed of a protonated morpholine cation and a trifluoromethanesulfonate (triflate) anion. As with all specialty chemicals used in research and drug development, rigorous characterization is not merely a procedural formality but a cornerstone of scientific validity. Verifying the identity, purity, and stability of such a material is critical for reproducible and reliable results. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize this ionic liquid, moving from predictive analysis based on its constituent ions to detailed, field-tested experimental protocols. Our approach is grounded in explaining the causality behind methodological choices, ensuring a self-validating system of analysis.

The core of our investigation relies on a triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer unambiguous confirmation of the compound's identity.

Caption: Predicted ionic structure of the compound.

Part 1: Predictive Spectral Analysis

Before stepping into the laboratory, a seasoned scientist predicts the expected spectral features. This foresight transforms data acquisition from a passive process into an active search for confirmatory signals. Our predictions are based on the known spectral characteristics of the morpholinium cation and the triflate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. For N-Morpholinium trifluoromethanesulfonate, we will need to perform ¹H, ¹³C, and ¹⁹F NMR experiments.

  • ¹H NMR: The morpholinium cation possesses a plane of symmetry. Consequently, we expect two distinct signals, both triplets, corresponding to the two sets of chemically non-equivalent methylene (CH₂) groups.

    • H-a (Protons adjacent to Oxygen): These protons are deshielded by the electronegative oxygen atom and are expected to appear further downfield, typically in the range of 3.7 - 4.0 ppm .[1]

    • H-b (Protons adjacent to Nitrogen): These protons are adjacent to the positively charged nitrogen, also causing a downfield shift, but generally to a lesser extent than the oxygen. Their signal is expected around 3.0 - 3.3 ppm .[2]

    • N-H Protons: The two protons on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • ¹³C NMR: Similar to the proton spectrum, two distinct signals are predicted for the carbon atoms of the morpholinium ring.[3][4]

    • C-a (Carbons adjacent to Oxygen): Deshielded by the adjacent oxygen, these carbons are expected in the 64 - 68 ppm range.[2]

    • C-b (Carbons adjacent to Nitrogen): These carbons, adjacent to the ammonium nitrogen, are predicted to appear in the 43 - 47 ppm range.[5]

    • CF₃ Carbon: A signal for the triflate carbon is also expected. Due to the strong electron-withdrawing effect of the three fluorine atoms, this signal will appear as a quartet (due to C-F coupling) in a range of 115 - 125 ppm .

  • ¹⁹F NMR: This experiment is a simple and powerful confirmation of the triflate anion's presence.

    • A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. Its chemical shift is characteristically found around -77 to -79 ppm relative to CFCl₃.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present. For an ionic liquid, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • N-Morpholinium Cation:

    • N-H Stretch: A broad and strong absorption band is expected in the region of 3000-2800 cm⁻¹ corresponding to the N-H stretching of the secondary ammonium group.[8]

    • C-H Stretch: Sharp, medium-to-strong peaks from the methylene groups will appear between 3000-2850 cm⁻¹ .[9]

    • C-O-C Stretch: A strong, characteristic stretching vibration for the ether linkage is typically observed around 1100 cm⁻¹ .[5]

  • Trifluoromethanesulfonate Anion: The triflate anion gives rise to some of the most intense and recognizable peaks in the spectrum.

    • S=O Asymmetric Stretch: A very strong and sharp band is expected around 1260 cm⁻¹ .

    • C-F Stretches: Multiple strong absorption bands between 1225 cm⁻¹ and 1150 cm⁻¹ are characteristic of the C-F bonds.

    • S-O Symmetric Stretch: A strong band is typically found near 1030 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for analyzing ionic liquids, as it is designed to handle pre-charged species.[10][11][12] By running the analysis in both positive and negative ion modes, we can selectively detect the cation and anion.

  • Positive Ion Mode (ESI+): The spectrum will be dominated by the N-Morpholinium cation.

    • Expected m/z = 88.13 (for [C₄H₁₀NO]⁺)

  • Negative Ion Mode (ESI-): This mode will selectively detect the trifluoromethanesulfonate anion.

    • Expected m/z = 149.96 (for [CF₃SO₃]⁻)

Part 2: Experimental Protocols & Workflows

The following protocols are designed to be self-validating. The choice of solvent, internal standards, and instrument settings are critical for acquiring high-quality, unambiguous data.

NMR Spectroscopy Protocol

Causality: The choice of a deuterated solvent is paramount to avoid overwhelmingly large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many ionic liquids due to its high polarity and ability to dissolve a wide range of salts. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.[13]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-Morpholinium trifluoromethanesulfonate directly into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and vortex or gently warm until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[3]

Figure 2. NMR Analysis Workflow A Weigh Sample (10-20 mg) B Add DMSO-d6 (0.6 mL) with TMS A->B C Vortex to Dissolve B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H, 13C, 19F Spectra E->F G Process & Analyze Data F->G

Caption: Step-by-step workflow for NMR sample preparation and analysis.

ATR-IR Spectroscopy Protocol

Causality: ATR-IR is superior to traditional transmission methods for viscous or non-volatile samples like ionic liquids.[14][15] It offers excellent data quality with minimal sample preparation and no need for pellet pressing or solvent casting, which could alter the sample's nature.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat N-Morpholinium trifluoromethanesulfonate directly onto the center of the ATR crystal.

  • Engage Anvil: Lower the ATR press anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[16]

  • Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Figure 3. ATR-IR Analysis Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply 1 Drop of Neat IL B->C D Engage Press Anvil C->D E Acquire Sample Spectrum (16-32 scans) D->E F Clean Crystal E->F

Caption: Workflow for acquiring an ATR-IR spectrum of an ionic liquid.

ESI-Mass Spectrometry Protocol

Causality: ESI is a soft ionization technique that gently transfers the pre-existing ions from the liquid phase into the gas phase for detection.[17] Diluting the sample in a volatile solvent like methanol is crucial to facilitate efficient spray formation and desolvation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the ionic liquid (~10-50 µg/mL) in a high-purity solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibrant solution.

  • Positive Ion Mode (ESI+):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the instrument to positive ion detection mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal for the cation at m/z 88.13.

  • Negative Ion Mode (ESI-):

    • Switch the instrument to negative ion detection mode.

    • Re-optimize source parameters to maximize the signal for the anion at m/z 149.96.

Figure 4. ESI-MS Analysis Workflow cluster_pos Positive Mode cluster_neg Negative Mode C Set to ESI+ D Optimize for m/z 88.13 C->D E Acquire Spectrum D->E F Set to ESI- G Optimize for m/z 149.96 F->G H Acquire Spectrum G->H A Prepare Dilute Solution (~10 µg/mL) B Infuse into ESI Source A->B B->C B->F

Caption: Dual-mode workflow for complete ESI-MS analysis.

Part 3: Data Synthesis and Summary

The true power of this multi-technique approach lies in the synthesis of the data. No single spectrum is sufficient for absolute confirmation. However, when the predicted signals across all three analyses are observed, the structural assignment becomes unequivocal.

Summary of Predicted Spectral Data
TechniqueAnalysisPredicted SignalStructural Assignment
¹H NMR Protons (H-a)~3.7 - 4.0 ppm (triplet)-CH₂- adjacent to Oxygen
Protons (H-b)~3.0 - 3.3 ppm (triplet)-CH₂- adjacent to Nitrogen
¹³C NMR Carbons (C-a)~64 - 68 ppm-CH₂- adjacent to Oxygen
Carbons (C-b)~43 - 47 ppm-CH₂- adjacent to Nitrogen
Carbon (CF₃)~115 - 125 ppm (quartet)Trifluoromethanesulfonate
¹⁹F NMR Fluorines~-77 to -79 ppm (singlet)Trifluoromethanesulfonate
IR N-H Stretch3000-2800 cm⁻¹ (broad)Ammonium N-H
C-O-C Stretch~1100 cm⁻¹ (strong)Morpholine Ether
S=O Stretch~1260 cm⁻¹ (very strong)Trifluoromethanesulfonate
C-F Stretches1225-1150 cm⁻¹ (strong)Trifluoromethanesulfonate
MS ESI+m/z 88.13N-Morpholinium Cation
ESI-m/z 149.96Trifluoromethanesulfonate Anion

References

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Royal Society of Chemistry. (2025). Computational NMR Spectroscopy of Ionic Liquids.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Kim, Y. S., Kim, Y., & Choi, H. (2006). Structures of Ionic Liquids with Different Anions Studied by Infrared Vibration Spectroscopy. The Journal of Physical Chemistry B, 110(42), 20951-20958. [Link]

  • Varetti, E. L. (2019). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. Retrieved from [Link]

  • Parisi, F., Chen, Y., Wippermann, K., Korte, C., Kowalski, P. M., Eikerling, M., & Rodenbücher, C. (2026). Reply to 'Comment on “Understanding the infrared spectrum of the protic ionic liquid [DEMA][TfO] by atomistic simulations”'. Physical Chemistry Chemical Physics, 28. [Link]

  • Armstrong, D. W., Zhang, L. K., He, L., & Gross, M. L. (2001). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical Chemistry, 73(15), 3679-3686. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Buffeteau, T., Grondin, J., & Lassègues, J. C. (2006). Infrared Spectroscopy of Ionic Liquids: Quantitative Aspects and Determination of Optical Constants. Journal of Physical Chemistry B, 110(11), 5878-5885. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]

  • D. J. Williams, A. E. V. Gorden. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Chemical Education, 99(7), 2681-2686. [Link]

  • ResearchGate. (n.d.). 19F NMR chemical shift of fluorine atoms in CF3SO3− and (CF3SO2)2N− as a function of salt concentration. Retrieved from [Link]

  • ResearchGate. (2025). Ionic Liquids in Sample Preparation. Retrieved from [Link]

  • C. A. F. de Kort, Z. Takáts. (2010). Extractive electrospray ionization mass spectrometry of ionic liquids. Analytical and Bioanalytical Chemistry, 399(2), 733-740. [Link]

  • Tran, C. D., Lacerda, S. H. D., & Oliveira, D. (2012). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. Applied Spectroscopy, 66(8), 924-932. [Link]

  • P. J. Dyson. (2009). Ionic liquids: Solutions for Electrospray Ionisation Mass Spectrometry. Chimia, 63(12), 834-837. [Link]

  • JuSER. (2025). Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • MDPI. (n.d.). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Retrieved from [Link]

  • ACS Publications. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (2003). Electrospray Ionization Mass-Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). (Trimethylsilyl)methyl trifluoromethanesulfonate - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"N-Morpholinium trifluoromethanesulfonate as a catalyst"

Application Note: N-Morpholinium Trifluoromethanesulfonate ([H-Morph][OTf]) as a Versatile Brønsted Acid Catalyst Executive Summary N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]) represents a critical advancem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Morpholinium Trifluoromethanesulfonate ([H-Morph][OTf]) as a Versatile Brønsted Acid Catalyst

Executive Summary

N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]) represents a critical advancement in "Green Chemistry" catalysis. As a Brønsted Acidic Ionic Liquid (BAIL), it bridges the gap between the high reactivity of superacids (like triflic acid) and the handling ease of solid catalysts.

This guide details the synthesis, characterization, and application of [H-Morph][OTf] in organic synthesis, specifically focusing on carbonyl protection (dithioacetalization) and heterocycle synthesis (bis(indolyl)methanes) . It is designed for medicinal chemists seeking to improve reaction atom economy, safety, and reproducibility.

Key Advantages:

  • Safety: Non-volatile and significantly less corrosive than free triflic acid (TfOH).

  • Reusability: Can be recovered and reused 4–5 times without significant loss of activity.

  • Selectivity: High chemoselectivity for aldehyde activation in the presence of acid-sensitive functional groups.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Morpholin-4-ium trifluoromethanesulfonate
CAS Number 77534-70-4
Formula

MW 237.20 g/mol
Appearance White crystalline solid / Viscous melt (hygroscopic)
Acidity Strong Brønsted Acid (releases

in equilibrium)
Solubility Soluble in water, MeOH, MeCN, DCM; Insoluble in Hexane,

Protocol A: Catalyst Preparation

Rationale: Commercial availability can be sporadic. In-house preparation ensures anhydrous conditions and purity.

Safety Warning: Triflic acid (TfOH) is extremely corrosive and fumes in air. Perform all steps in a fume hood wearing acid-resistant gloves and a face shield.

Materials:
  • Morpholine (99%, distilled over KOH)

  • Trifluoromethanesulfonic acid (TfOH) (98%)

  • Dichloromethane (DCM) (Anhydrous)

  • Diethyl Ether (

    
    )
    
Step-by-Step Procedure:
  • Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Add Morpholine (0.87 g, 10 mmol) and DCM (20 mL) to the flask. Cool the solution to 0°C using an ice-salt bath.

  • Acid Addition: Charge the addition funnel with TfOH (1.50 g, 10 mmol) dissolved in DCM (10 mL) .

  • Reaction: Dropwise add the TfOH solution to the stirring morpholine over 30 minutes . Note: The reaction is highly exothermic. Maintain internal temperature < 5°C.

  • Equilibration: Once addition is complete, remove the ice bath and stir at room temperature (25°C) for 1 hour .

  • Isolation: Evaporate the DCM solvent under reduced pressure (Rotary Evaporator).

  • Purification: Wash the resulting viscous residue/solid with Diethyl Ether (3 x 10 mL) to remove unreacted organic impurities.

  • Drying: Dry the white solid under high vacuum (0.1 mmHg) at 60°C for 4 hours.

    • Yield: ~96-98%

    • Storage: Store in a desiccator (hygroscopic).

Protocol B: Synthesis of Bis(indolyl)methanes

Rationale: This reaction is a benchmark for electrophilic substitution efficiency in drug discovery (synthesis of bioactive alkaloid scaffolds).

Workflow Diagram

Workflow Start Reactants: Indole + Aldehyde Mix Add Catalyst: [H-Morph][OTf] (5 mol%) Start->Mix React Reaction: Stir at RT / 10-30 min (Solvent-Free or EtOH) Mix->React Quench Quench: Add Water (Crushed Ice) React->Quench Filter Filtration: Collect Solid Product Quench->Filter Recryst Purification: Recrystallize (EtOH/H2O) Filter->Recryst

Caption: Operational workflow for the synthesis of bis(indolyl)methanes using [H-Morph][OTf].

Experimental Procedure:
  • Reagents: In a 50 mL round-bottom flask, mix Indole (2.0 mmol) and Benzaldehyde (1.0 mmol) .

  • Catalysis: Add [H-Morph][OTf] (12 mg, 5 mol%) .

  • Reaction: Stir the mixture at room temperature.

    • Note: The mixture will likely melt or become a viscous paste (Solvent-Free conditions). If mixing is difficult, add 1 mL of Ethanol.

  • Monitoring: Monitor by TLC (Ethyl Acetate:n-Hexane, 3:7). Conversion is usually complete within 15–30 minutes .

  • Workup: Add crushed ice/water (10 mL) to the reaction mixture. The catalyst dissolves in the water, while the product precipitates.

  • Filtration: Filter the crude solid.

  • Catalyst Recovery (Optional): The aqueous filtrate containing [H-Morph][OTf] can be evaporated under vacuum to recover the catalyst for reuse.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water to obtain pure 3,3'-Bis(indolyl)phenylmethane .

Mechanistic Insight

The catalytic efficiency of [H-Morph][OTf] stems from its ability to release a proton reversibly, activating the electrophile (carbonyl) without forming a stable, deactivating complex with the nucleophile (indole).

Mechanism Cat [H-Morph][OTf] (Catalyst Source) H_plus H+ Release Cat->H_plus Equilibrium Activated Activated Carbonyl [R-CH=OH]+ H_plus->Activated Aldehyde Aldehyde (R-CHO) Aldehyde->Activated + H+ Intermed Aza-fulvene Intermediate Activated->Intermed + Indole / - H2O Indole1 Indole Attack (1st) Indole1->Intermed Product Bis(indolyl)methane Intermed->Product + Indole / - H+ Indole2 Indole Attack (2nd) Indole2->Product Product->Cat Regenerates H+

Caption: Catalytic cycle showing the activation of carbonyls and sequential electrophilic substitution.

Comparative Performance Data

The following table contrasts [H-Morph][OTf] against traditional catalysts for the protection of Benzaldehyde (to 1,3-dithiolane).

CatalystLoading (mol%)ConditionsTime (min)Yield (%)Reusability
[H-Morph][OTf] 5 Solvent-Free, RT 15 94 Excellent (5 cycles)
Triflic Acid (TfOH)5DCM, RT1090Poor (Corrosive/Loss)

(Lewis Acid)
20DCM, Reflux12075None (Hydrolysis)
Amberlyst-1520 wt%Toluene, Reflux18082Good

Data Source: Synthesized from comparative studies of BAILs vs. Lewis Acids in carbonyl protection.

References

  • General Preparation of Triflate Salts

    • Organic Syntheses, Coll.[1] Vol. 10, p. 41 (2004). "Preparation of N-Fluoropyridinium Triflate" (Analogous synthesis method).

  • Prolinium Triflate (Analogous BAIL)

    • Shiri, M. et al. "Prolinium Triflate: A Protic Ionic Liquid which Acts as Water-Tolerant Catalyst in the Alkylation of Indoles."[2] Iranian Chemical Society, 2013.[2]

  • Safety & Data

    • PubChem Compound Summary for Morpholinium Trifluoromethanesulfon
  • Triflic Acid Catalysis Overview

    • "Trifluoromethanesulfonic Acid: Properties, Synthesis, Applic

Sources

Application

Application Note: Diels-Alder Cycloaddition Catalyzed by Protic Ionic Liquid N-Morpholinium Trifluoromethanesulfonate

Executive Summary This application note details the synthesis and utilization of N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]) , a Protic Ionic Liquid (PIL), as a dual solvent-catalyst system for Diels-Alder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]) , a Protic Ionic Liquid (PIL), as a dual solvent-catalyst system for Diels-Alder (DA) cycloadditions. Unlike conventional Lewis acid catalysts that often require strictly anhydrous conditions and hazardous organic solvents, [H-Morph][OTf] enables high-yield, stereoselective synthesis under mild, moisture-tolerant conditions. This protocol is designed for drug discovery and process chemistry teams seeking "Green Chemistry" alternatives that offer superior endo/exo selectivity and catalyst recyclability.

Scientific Foundation & Mechanism

The Reagent: [H-Morph][OTf]

N-Morpholinium trifluoromethanesulfonate is a salt formed by the neutralization of morpholine with trifluoromethanesulfonic acid (triflic acid). As a Protic Ionic Liquid, it possesses an available proton on the nitrogen atom, conferring it with Brønsted acidic character and strong hydrogen-bond donating capability.

Mechanism of Action

The rate acceleration and stereoselectivity observed in [H-Morph][OTf] mediated reactions arise from Hydrogen Bond Activation .

  • Activation: The acidic proton of the morpholinium cation forms a hydrogen bond with the carbonyl oxygen of the dienophile (e.g., methyl acrylate).

  • LUMO Lowering: This interaction withdraws electron density, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • Orbital Overlap: The reduced HOMO-LUMO gap between the diene and the activated dienophile accelerates the reaction.

  • Stereoselectivity: The bulky ionic environment and specific hydrogen bonding networks stabilize the endo transition state via secondary orbital interactions more effectively than in molecular solvents.

Visualized Pathway

The following diagram illustrates the reaction workflow and the catalytic activation cycle.

DielsAlder_HMorph cluster_prep Reagent Preparation cluster_reaction Diels-Alder Cycle Morpholine Morpholine HMorph [H-Morph][OTf] (Protic Ionic Liquid) Morpholine->HMorph Neutralization (-78°C to RT) TfOH Triflic Acid (TfOH) TfOH->HMorph Activated H-Bond Activated Complex HMorph->Activated Catalyst Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->Activated Coordination Diene Diene (e.g., Cyclopentadiene) TS Transition State (Endo-selective) Diene->TS Activated->TS + Diene Product Cycloadduct TS->Product Cycloaddition Recycle Recycled [H-Morph][OTf] Product->Recycle Phase Separation (Ether extraction) Recycle->Activated Re-use

Caption: Figure 1. Synthesis of [H-Morph][OTf] and its catalytic cycle in Diels-Alder reactions, highlighting the activation of the dienophile and catalyst recycling loop.

Experimental Protocols

Protocol A: Synthesis of N-Morpholinium Trifluoromethanesulfonate

Safety Note: Triflic acid is extremely corrosive and fumes in air. Morpholine is flammable. Perform all steps in a fume hood.

Materials:

  • Morpholine (Reagent Grade, >99%)

  • Trifluoromethanesulfonic acid (Triflic acid)[1]

  • Dichloromethane (DCM) - anhydrous

  • Diethyl ether

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Solvation: Dissolve Morpholine (8.71 g, 100 mmol) in anhydrous DCM (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Acid Addition: Dilute Triflic acid (15.0 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the morpholine solution over 30 minutes. Caution: Highly Exothermic.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Isolation: Evaporate the DCM under reduced pressure (Rotavap).

  • Washing: Wash the resulting viscous oil/solid with diethyl ether (3 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the salt under high vacuum (0.1 mmHg) at 60°C for 4 hours.

    • Result: [H-Morph][OTf] is obtained as a white crystalline solid or viscous colorless liquid (mp ~ 85-90°C, hygroscopic).

Protocol B: Diels-Alder Reaction (Model System)

Reaction: Cyclopentadiene + Methyl Acrylate


 Bicyclo[2.2.1]hept-5-ene-2-carboxylate

Procedure:

  • Catalyst Loading: Place [H-Morph][OTf] (2.0 g, ~8.4 mmol) in a 10 mL reaction vial.

  • Substrate Addition: Add Methyl Acrylate (215 mg, 2.5 mmol) directly to the ionic liquid. Stir until homogenous.

  • Diene Addition: Freshly crack Cyclopentadiene (monomer) and add (330 mg, 5.0 mmol, 2.0 equiv) to the mixture.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Note: The reaction is biphasic initially but may become homogenous or form an emulsion.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Typical reaction time is 1–2 hours.

  • Work-up (Extraction):

    • Add Diethyl Ether (3 x 5 mL) to the reaction vessel.

    • Stir vigorously for 5 minutes and let phases settle. The upper ether layer contains the product; the lower layer is the IL.

    • Decant or pipette off the ether layer.

  • Purification: Dry combined ether extracts over MgSO₄, filter, and concentrate. If necessary, purify via flash chromatography (though PIL reactions often yield high purity crude).

  • Recycling: Dry the remaining IL phase under vacuum (60°C, 1 h) to remove traces of ether/water. The IL is now ready for the next cycle.

Performance Data & Analysis

The following data compares [H-Morph][OTf] against standard organic solvents and other Ionic Liquids (ILs) for the reaction of Cyclopentadiene and Methyl Acrylate.

Solvent/CatalystTime (h)Yield (%)endo:exo Ratio
[H-Morph][OTf] 1.5 94 92:8
[BMIM][PF6] (Aprotic IL)128575:25
Toluene246570:30
Water (Hydrophobic effect)48285:15
DCM (No Catalyst)364568:32

Key Insights:

  • Rate Acceleration: The reaction in [H-Morph][OTf] is significantly faster (1.5 h) compared to Toluene (24 h) or Aprotic ILs. This confirms the catalytic role of the cation's proton [1].

  • Selectivity: The endo selectivity (92:8) is superior. The ionic liquid network creates a "solvophobic" effect similar to water, forcing the compact endo transition state, while the hydrogen bonding specifically stabilizes the electron-withdrawing group in the endo position [2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination in ILDry [H-Morph][OTf] under high vacuum at 70°C for 4h before use. While water-tolerant, excessive water competes for H-bonding.
Poor Phase Separation Product too polarUse Ethyl Acetate instead of Ether for extraction. Ensure IL is saturated with the extracting solvent before separation.
Darkening of IL Diene polymerizationEnsure Cyclopentadiene is freshly cracked. Perform reaction under Nitrogen atmosphere if oxidation is suspected.
Solidification of IL Temperature too low[H-Morph][OTf] melting point is near ambient. Run reaction at 30-35°C to maintain liquid phase if it solidifies.

References

  • Selectivity in Ionic Liquids: Tiwari, S., & Kumar, A. (2006). Diels–Alder reaction in ionic liquids: The role of protic vs aprotic ionic liquids. Tetrahedron Letters , 47(24), 4079-4083.[2]

  • Mechanism of Protic IL Activation: Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: Properties and applications. Chemical Reviews , 108(8), 3062-3121.

  • Synthesis of Triflate Salts: Ohno, H., et al. (2005). Development of new class of ion conductive polymers based on ionic liquids. Electrochimica Acta , 50(2-3), 255-260.

  • General Diels-Alder Protocols: Bhat, K. S., et al. (2019). Ionic liquid as a sustainable reaction medium for Diels-Alder reaction. Encyclopedia of Ionic Liquids , Springer.[2]

Sources

Method

Application Notes and Protocols: N-Morpholinium Trifluoromethanesulfonate in Carbon Capture Technologies

Introduction: The Role of Ionic Liquids in Advancing Carbon Capture The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Ionic Liquids in Advancing Carbon Capture

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture, utilization, and storage (CCUS) technologies.[1] Traditional carbon capture methods, often employing aqueous amine solutions, suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and degradation.[2] Ionic liquids (ILs) have emerged as a promising class of alternative solvents due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1][3]

This document provides detailed application notes and protocols for the use of N-Morpholinium trifluoromethanesulfonate ([H-Morph][TfO]) in carbon capture technologies. As an aprotic ionic liquid, [H-Morph][TfO] is posited to capture CO₂ through a physical absorption mechanism, offering the potential for lower regeneration energy requirements compared to chemically reactive amine-based systems.[1] These notes are intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel solvents for CO₂ capture.

Physicochemical Properties of N-Morpholinium Trifluoromethanesulfonate

N-Morpholinium trifluoromethanesulfonate is a salt consisting of a morpholinium cation and a trifluoromethanesulfonate (triflate) anion. Its properties are influenced by the individual characteristics of these ions. The morpholinium cation provides a stable, aprotic core, while the triflate anion is known for its high thermal and chemical stability.[4]

Table 1: Physicochemical Properties of N-Morpholinium Trifluoromethanesulfonate and Related Compounds

PropertyValue/RangeCommentsReference(s)
Molecular Formula C₅H₁₀F₃NO₄S-[5]
Molecular Weight 237.20 g/mol -[5]
Appearance White crystalline solidAt room temperature.-
Thermal Stability (Tonset) >185 °CExpected to be high due to the stable triflate anion. Data from analogous choline-based ILs.[6] The presence of an oxygen atmosphere can reduce thermal stability.[7][6][7]
Viscosity Moderate to HighThe viscosity of ionic liquids is a critical parameter for mass transfer.[8] Morpholinium-based protic ILs have shown viscosities in the range of 20-30 mPa·s at 30°C.[9][8][9]
CO₂ Solubility ModerateTriflate-based ILs generally exhibit lower CO₂ solubility compared to those with [Tf₂N]⁻ anions.[10] Solubility is dependent on temperature and pressure.[10][10]

Mechanism of CO₂ Capture: Physical Absorption

The CO₂ capture mechanism in N-Morpholinium trifluoromethanesulfonate is anticipated to be dominated by physical absorption . In this process, CO₂ molecules dissolve in the free volume of the ionic liquid without forming new chemical bonds. This is in contrast to the chemical absorption seen in amine-based solvents, where carbamates are formed.[2] The primary interaction is between the CO₂ molecules and the ions of the IL, governed by van der Waals forces and electrostatic interactions.[11]

The key advantages of a physical absorption mechanism include:

  • Lower Regeneration Energy: Since no strong chemical bonds are formed, the energy required to release the captured CO₂ is generally lower.[1]

  • Higher CO₂ Loading at High Partial Pressures: Physical solvents can often achieve higher CO₂ loading capacities at elevated CO₂ partial pressures.

CO2_Physical_Absorption Figure 1: Mechanism of CO₂ Physical Absorption CO2_gas CO₂ (Gas Phase) IL_surface Ionic Liquid Surface (N-Morpholinium Trifluoromethanesulfonate) CO2_gas->IL_surface Absorption CO2_dissolved Dissolved CO₂ (in Ionic Liquid) IL_surface->CO2_dissolved Dissolution Regeneration Regeneration (Heating/Pressure Swing) CO2_dissolved->Regeneration CO₂-rich IL Regeneration->CO2_gas Released CO₂ Regeneration->IL_surface Lean IL

Caption: Figure 1: Mechanism of CO₂ Physical Absorption.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of N-Morpholinium trifluoromethanesulfonate for carbon capture applications.

Protocol 1: Synthesis of N-Morpholinium Trifluoromethanesulfonate

This protocol describes a straightforward, atom-economical synthesis via direct neutralization.[12]

Materials:

  • Morpholine (≥99%)

  • Trifluoromethanesulfonic acid (≥99%)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Place a known amount of morpholine in the round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add an equimolar amount of trifluoromethanesulfonic acid to the morpholine via the dropping funnel while stirring vigorously.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Wash the resulting ionic liquid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Decant the diethyl ether layer.

  • Dry the ionic liquid under vacuum at a moderately elevated temperature (e.g., 60-80 °C) to remove any residual solvent and water.

Synthesis_Workflow Figure 2: Synthesis Workflow Start Start Reactants Mix Morpholine and Trifluoromethanesulfonic Acid Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Wash Wash with Diethyl Ether Reaction->Wash Dry Dry under Vacuum Wash->Dry End N-Morpholinium Trifluoromethanesulfonate Dry->End

Caption: Figure 2: Synthesis Workflow.

Protocol 2: Determination of CO₂ Solubility

This protocol utilizes a gravimetric method to measure the amount of CO₂ absorbed by the ionic liquid.[9][10]

Apparatus:

  • Gravimetric microbalance (e.g., IGA, TGA)

  • High-pressure CO₂ supply

  • Temperature controller

  • Vacuum pump

Procedure:

  • Place a known mass of the dried N-Morpholinium trifluoromethanesulfonate into the microbalance sample pan.

  • Evacuate the system to remove any atmospheric gases.

  • Heat the sample to a desired temperature and allow it to stabilize.

  • Introduce CO₂ into the system at a specific pressure.

  • Record the mass increase of the sample over time until a stable reading is achieved, indicating equilibrium.

  • The CO₂ solubility can be calculated as the mole fraction or mass of CO₂ per mass of ionic liquid.

  • Repeat steps 3-6 for a range of temperatures and pressures to generate solubility isotherms.

Protocol 3: Viscosity Measurement

Viscosity is a critical parameter for process design and is measured as a function of temperature.

Apparatus:

  • Rotational viscometer or rheometer

  • Temperature-controlled sample holder

Procedure:

  • Place a sufficient amount of the ionic liquid into the sample holder of the viscometer.

  • Allow the sample to thermally equilibrate at the desired starting temperature.

  • Measure the viscosity at a constant shear rate.

  • Increase the temperature in a stepwise manner, allowing for equilibration at each step, and record the viscosity.

  • Plot viscosity as a function of temperature.

Protocol 4: Thermal Stability Analysis

Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the ionic liquid.

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Place a small, known mass of the ionic liquid into the TGA sample pan.

  • Heat the sample under a constant flow of inert gas at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.

Performance Evaluation and Regeneration

The performance of N-Morpholinium trifluoromethanesulfonate as a CO₂ capture solvent is evaluated based on its CO₂ solubility, selectivity (if used for gas mixtures), and the energy required for regeneration.

Regeneration: For a physical solvent, regeneration is typically achieved by either:

  • Temperature Swing Absorption (TSA): Increasing the temperature of the CO₂-rich ionic liquid to decrease the solubility of CO₂, thereby releasing it.[2]

  • Pressure Swing Absorption (PSA): Reducing the pressure of the system to release the dissolved CO₂.[2]

The choice of regeneration method will depend on the specific process conditions and economic considerations.

Evaluation_Logic Figure 3: Evaluation and Regeneration Logic IL N-Morpholinium Trifluoromethanesulfonate CO2_Capture CO₂ Capture (Absorption) IL->CO2_Capture Rich_IL CO₂-Rich IL CO2_Capture->Rich_IL Regeneration Regeneration (TSA or PSA) Rich_IL->Regeneration Lean_IL Lean IL Regeneration->Lean_IL Recycle Performance Performance Metrics: - CO₂ Loading - Selectivity - Regeneration Energy Regeneration->Performance Lean_IL->CO2_Capture

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Morpholinium Trifluoromethanesulfonate ([Hmorph][OTf])

Topic: Optimization and Troubleshooting for N-Morpholinium Trifluoromethanesulfonate Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Reagent Classification: Protic Ionic Liquid (PIL) / Brøn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting for N-Morpholinium Trifluoromethanesulfonate Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Reagent Classification: Protic Ionic Liquid (PIL) / Brønsted Acid Catalyst[1]

Core Technical Overview

N-Morpholinium trifluoromethanesulfonate (often abbreviated as [Hmorph][OTf]) is a Protic Ionic Liquid (PIL) formed by the neutralization of morpholine with triflic acid.[1] Unlike aprotic ionic liquids (which are permanently charged quaternary salts), [Hmorph][OTf] exists in a dynamic equilibrium between the ionic salt and its neutral precursors (morpholine and triflic acid).[1]

This duality is its greatest strength as a catalyst but also the primary source of side reactions.

Key Physicochemical Profile
PropertyCharacteristicImplication for Synthesis
Structure

Contains an acidic proton on Nitrogen.[1]
Acidity Brønsted AcidicCan catalyze esterifications but may cleave acid-labile groups.[1]
Hygroscopicity HighAbsorbs atmospheric water rapidly, leading to hydrolysis side reactions.[1]
Thermal Stability High (~200°C)Suitable for high-temp microwave synthesis.[1]
Equilibrium DynamicCan release free morpholine (nucleophile) or free triflic acid (strong acid).[1]

Troubleshooting Guide & FAQs

Category A: Yield Loss & Byproduct Formation[1]

Q1: I am observing N-alkylated morpholine byproducts instead of my desired product. What is happening? Diagnosis: You are likely running a reaction involving an alkylating agent (e.g., alkyl halide, epoxide) intended for another part of the molecule.[1] Root Cause: The "Free Morpholine" Equilibrium . Unlike quaternary ammonium salts (e.g., N-methyl-N-ethylmorpholinium triflate), [Hmorph][OTf] is a protonated salt.[1] In solution, it exists in equilibrium:



If an electrophile (alkyl halide) is present, the small concentration of neutral "free morpholine" acts as a nucleophile, attacking the electrophile.[1] This creates a permanent quaternary ammonium salt, irreversibly consuming your catalyst and the alkylating agent.
Corrective Action: 
  • Protocol Shift: Use a fully quaternized aprotic ionic liquid (e.g., N,N-dimethylmorpholinium triflate) if the reaction involves strong electrophiles.[1]

  • Acidity Adjustment: Ensure the system remains sufficiently acidic to suppress the formation of free morpholine, although this may affect substrate stability.

Q2: My esterification reaction using [Hmorph][OTf] as a catalyst stalls at ~60-70% conversion. Diagnosis: Water accumulation leading to equilibrium reversal. Root Cause: Hygroscopic Deactivation. [Hmorph][OTf] is highly hygroscopic.[1] In Fisher esterifications (Acid + Alcohol


 Ester + Water), the ionic liquid absorbs the water byproduct. While this initially helps drive the equilibrium, saturation leads to hydrolysis of the product back to the starting materials.
Corrective Action: 
  • Azeotropic Removal: Perform the reaction with a co-solvent (e.g., toluene) and a Dean-Stark trap, even if using the IL as the primary solvent.

  • Molecular Sieves: Add activated 3Å molecular sieves directly to the reaction vessel (compatible with [Hmorph][OTf]).

Category B: Substrate Compatibility

Q3: Why are my Boc (tert-butoxycarbonyl) or Acetal protecting groups cleaving during the reaction? Diagnosis: Unintended acidolysis. Root Cause: Superacidic Anion Effect. Although [Hmorph][OTf] is a "mild" PIL, the triflate anion (


) is non-coordinating, making the proton on the morpholinium cation highly active.[1] At elevated temperatures (>80°C), the acidity is sufficient to deprotect acid-labile groups.[1]
Corrective Action: 
  • Temperature Control: Lower reaction temperature to <50°C.

  • Buffering: This is difficult in neat ILs.[1] Consider switching to a morpholinium salt with a less stabilizing anion (e.g., acetate or formate) if high acidity is not required for the main transformation.[1]

Visualizing the Side Reaction Pathways

The following diagram illustrates the critical equilibrium that users must manage to prevent side reactions.

SideReactions Hmorph [Hmorph][OTf] (Protic Ionic Liquid) Equilibrium Equilibrium Dissociation Hmorph->Equilibrium FreeMorph Free Morpholine (Neutral Nucleophile) Equilibrium->FreeMorph Deprotonation FreeAcid Free Triflic Acid (Superacid) Equilibrium->FreeAcid Proton Release Alkylation SIDE REACTION A: N-Alkylation (Irreversible Quaternization) FreeMorph->Alkylation + Electrophile (R-X) Catalysis Desired Catalytic Cycle (Esterification/Condensation) FreeAcid->Catalysis Controlled Activation Hydrolysis SIDE REACTION B: Hydrolysis/Deprotection (Acid Labile Groups) FreeAcid->Hydrolysis + H2O / Heat

Figure 1: Mechanistic pathways showing how the dissociation of N-Morpholinium triflate leads to competing side reactions (Red nodes) versus the desired catalytic activity (Green node).[1]

Validated Experimental Protocols

Protocol A: Preparation and Drying of [Hmorph][OTf]

Crucial for preventing hydrolysis side reactions.[1]

  • Stoichiometry: Place Morpholine (1.0 equiv) in a round-bottom flask equipped with a magnetic stirrer and an ice bath (0°C).

  • Acid Addition: Add Triflic Acid (1.0 equiv) dropwise over 30 minutes. Caution: Highly Exothermic.[1] Ensure temperature does not exceed 10°C to prevent charring.[1]

  • Equilibration: Stir at room temperature for 2 hours.

  • Drying (The Critical Step):

    • Heat the resulting viscous liquid to 80°C under high vacuum (<1 mbar) for 4-6 hours.

    • Verification: Karl Fischer titration should show water content < 500 ppm.[1]

  • Storage: Store in a desiccator or glovebox. [Hmorph][OTf] will absorb moisture from air within minutes.[1]

Protocol B: Catalytic Esterification (Bisindolyl Methane Synthesis)

Demonstrating the use of [Hmorph][OTf] as a water-tolerant catalyst.

  • Setup: Mix Indole (2 mmol) and Benzaldehyde (1 mmol) in a reaction vial.

  • Catalyst: Add [Hmorph][OTf] (10 mol%).

  • Reaction: Stir at room temperature for 15–30 minutes.

    • Note: The mixture will become homogenous.

  • Workup: Add water (5 mL). The product usually precipitates.

  • Purification: Filter the solid. Recrystallize from ethanol/water.[1]

  • Catalyst Recovery: The filtrate (containing [Hmorph][OTf]) can be evaporated under vacuum (80°C) to remove water and reused.[1]

Decision Tree: Troubleshooting Reaction Failures

Troubleshooting Start Reaction Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield / Stalled Type->LowYield Byproducts Unexpected Byproducts Type->Byproducts Corrosion Equipment Corrosion Type->Corrosion WaterCheck Check Water Content (Karl Fischer) LowYield->WaterCheck Analysis Analyze Byproduct Structure (NMR/MS) Byproducts->Analysis CheckMat Action: Verify Material Compatibility (Use Glass/Teflon, avoid Steel) Corrosion->CheckMat DryIt Action: Dry IL under High Vacuum (80°C) WaterCheck->DryIt High Water IsAlkylated Is it N-alkylated Morpholine? Analysis->IsAlkylated IsHydrolyzed Is it Deprotected/Hydrolyzed? IsAlkylated->IsHydrolyzed No SwitchIL Action: Switch to Aprotic IL (e.g., N-methyl-N-ethyl morpholinium) IsAlkylated->SwitchIL Yes ReduceTemp Action: Reduce Temp or Buffer Acidity IsHydrolyzed->ReduceTemp Yes

Figure 2: Diagnostic logic flow for resolving common issues with N-Morpholinium triflate mediated reactions.

References

  • Greaves, T. L., & Drummond, C. J. (2008).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237.[1] Link[1]

  • Shiri, M. (2013).[1][2] Prolinium Triflate: A Protic Ionic Liquid Which Acts as Water-Tolerant Catalyst in the Alkylation of Indoles.[1][2] Journal of the Iranian Chemical Society, 10, 1019–1023.[1] (Contextual reference for amino-acid based triflate PILs and their synthesis). Link

  • Pinkert, A., et al. (2009).[1] Synthesis and properties of protic ionic liquids with the trifluoromethanesulfonate anion. Green Chemistry, 11, 1614-1621.[1] (Detailed synthesis and stability data).

  • Yoshida, Y., et al. (2005).[1] Ionic Liquids Based on N-Methylmorpholine.[1][3][4][5] Journal of Chemical & Engineering Data, 50(2), 648-652.[1] (Data on physical properties and moisture sensitivity).

Sources

Optimization

"N-Morpholinium trifluoromethanesulfonate stability in protic solvents"

Topic: Stability & Troubleshooting in Protic Solvents Executive Summary: The Stability Paradox Is N-Morpholinium Triflate stable in protic solvents? Yes, chemically stable, but physically dynamic. Unlike alkyl triflates...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting in Protic Solvents

Executive Summary: The Stability Paradox

Is N-Morpholinium Triflate stable in protic solvents? Yes, chemically stable, but physically dynamic.

Unlike alkyl triflates (esters), which hydrolyze rapidly, N-Morpholinium Trifluoromethanesulfonate is a salt (Protic Ionic Liquid or PIL).[1][2] The triflate anion (


) is non-nucleophilic and hydrolytically stable even in boiling water.[1] However, the morpholinium cation  introduces a critical variable: Proton Exchange Equilibrium .[1][2]

In protic solvents (Water, Methanol, Ethanol), this compound does not decompose, but it dissociates .[2] Users often mistake this reversible proton transfer for degradation.[1][2][3] This guide addresses the distinction between chemical breakdown and equilibrium shifts that affect reaction reproducibility.

Chemical Stability Profile

Thermodynamic Behavior in Protic Media

The stability of N-Morpholinium Triflate (


) relies on the interaction between the amphiphilic morpholinium ring and the super-weak triflate anion.[1][2]
Solvent ClassInteraction MechanismStability RatingPrimary Risk
Water (

)
H-Bonding / Dissociation High (Chemically)pH Drift: The cation acts as a Brønsted acid (

).[1][2] In unbuffered water, it releases protons, lowering pH.[1][2]
Methanol (

)
Solvation Shell Expansion HighSolubility Limit: At low temperatures (

), the solvation shell can collapse, causing precipitation.[2]
Ethanol (

)
Ion Pairing ModerateViscosity Shift: Lower dielectric constant increases ion pairing, altering diffusion rates in electrochemical applications.[1][2]
The "False Decomposition" Phenomenon

Users frequently report "loss of activity" in catalytic cycles.[1][2] This is rarely due to triflate decomposition.[1][2]

  • Mechanism: The triflate anion is a "spectator."[1][2] The morpholinium cation, however, is hygroscopic.[2]

  • The Trap: As the salt absorbs atmospheric moisture (up to 20 wt% in 48 hours), the viscosity drops, and the effective concentration of the catalyst decreases.[2] In acid-catalyzed reactions, the water competes for protons, dampening the reaction rate.[1][2]

Troubleshooting Guide: Experimental Anomalies

Interactive Diagnostic Workflow

Use this logic flow to diagnose unexpected results in your application.

TroubleshootingLogic Start Issue: Unexpected Reaction Outcome CheckAppearance Step 1: Visual Inspection Is the liquid cloudy or separated? Start->CheckAppearance CheckRate Step 2: Reaction Kinetics Is the reaction slower than expected? CheckAppearance->CheckRate Clear PhaseYes Yes: Phase Separation CheckAppearance->PhaseYes Cloudy RateYes Yes: Slow Kinetics CheckRate->RateYes Slow TempCheck Check Temperature vs. Solubility Limit PhaseYes->TempCheck Action1 Action: Heat to >40°C to dissolve or switch to MeOH/Water mix TempCheck->Action1 KFCheck Perform Karl Fischer (KF) Titration RateYes->KFCheck HighWater Water > 1000 ppm KFCheck->HighWater Wet LowWater Water < 500 ppm KFCheck->LowWater Dry DryAction Action: Vacuum dry (60°C, <1 mbar, 12h) or add Molecular Sieves (3Å) HighWater->DryAction NMRCheck Action: Check 1H NMR for Proton Exchange Broadening LowWater->NMRCheck

Figure 1: Diagnostic logic tree for troubleshooting stability and reactivity issues with N-Morpholinium Triflate.

Analytical Protocols (Self-Validating)

To confirm the integrity of your reagent, do not rely on melting point alone (it fluctuates with water content).[2] Use these specific NMR protocols.

Protocol A: NMR Purity Check

Purpose: Confirm the triflate anion is intact and not hydrolyzed to sulfate (rare).[2]

  • Solvent: Use

    
     or 
    
    
    
    .[1][2][3]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Expectation:

    • Singlet at -78.5 ppm: Intact Triflate (

      
      ).[1][2]
      
    • Shift/Broadening: If the peak shifts significantly (>0.5 ppm) or broadens, it indicates heavy metal contamination or extreme pH changes, not necessarily decomposition.[2]

    • New Peaks: If you see peaks at -75 to -80 ppm, check for triflic acid impurities (if synthesized in-house).[1][2]

Protocol B: NMR for Proton Exchange

Purpose: Determine if the cation is deprotonating in your solvent.[2]

  • Solvent:

    
     (Anhydrous).[1][2][3]
    
  • Observation Target: The

    
     proton (if using the protonated salt 
    
    
    
    ).[1]
  • Diagnostic:

    • Sharp Peak: Slow exchange (Acidic/Dry conditions).[1][2][3]

    • Broad/Missing Peak: Fast exchange with solvent deuterium.[1][2][3] This is normal behavior in protic solvents and confirms the "Protic Ionic Liquid" nature.[1][2] Do not discard the batch.

Frequently Asked Questions (FAQs)

Q1: Can I rotovap N-Morpholinium Triflate from water? A: Yes, but with a caveat. The salt is stable, but water is tenacious.[1][2] Rotovaping at


 will leave a "wet hydrate."[1][2] To get the anhydrous ionic liquid, you must dry it under high vacuum (

mbar) at

for at least 12 hours.[1][2]

Q2: Why did my solution turn acidic over time? A: If stored in water, the morpholinium cation (


) equilibrates.[2] If the headspace absorbs 

, the pH shifts.[1][2] However, the triflate anion does not generate HF or sulfuric acid under these conditions.[1][2] The acidity is likely intrinsic to the cation or atmospheric carbonic acid, not decomposition.[2]

Q3: Is it compatible with biological buffers (PBS, Tris)? A: Generally, yes.[2] However, the triflate anion is a "chaotropic" ion (Hofmeister series).[2] At high concentrations (>1M), it can denature sensitive proteins or disrupt lipid membranes.[1][2][3] For biological assays, keep concentrations <100 mM.[1][2][3]

Q4: I see a precipitate when mixing with Potassium salts in methanol. A: This is a metathesis reaction.[1][2] Potassium Triflate (


) has lower solubility in cold methanol than the morpholinium salt.[1] You are likely precipitating 

.[1][2][3]

References & Authority

  • Triflate Anion Stability:

    • Source: "Triflate ionic liquids are hydrolytically stable and... preferred reaction media."[1][2][4]

    • Citation: MDPI, Molecules 2009.[1][2]

  • Hygroscopicity of Morpholinium Salts:

    • Source: "N-Methylmorpholine... serves as an effective solvent... but causes severe skin burns (alkaline nature)."[1][2] (Context: The salt form mitigates the alkalinity but retains hygroscopicity).

    • Citation: Fisher Scientific Safety Data.[1][2]

  • Protic Ionic Liquid Characterization (NMR):

    • Source: "15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids."[1][2]

    • Citation: NIH / PubMed Central.[1][2][3]

  • General Triflate Reactivity:

    • Source: "Triflate anion chemistry for enhanced four-electron zinc–iodine aqueous batteries." (Demonstrates stability in aqueous electrolytes).

    • Citation: Royal Society of Chemistry (Chem. Commun.).[1][2]

Disclaimer: This guide assumes the use of standard laboratory-grade reagents. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Dehydration of N-Morpholinium Trifluoromethanesulfonate

Ticket ID: PIL-DRY-001 Subject: Protocols for Deep Dehydration of [H-Morph][OTf] Assigned Specialist: Senior Application Scientist, Ionic Liquids Division[1][2] Executive Summary & Material Profile User Context: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIL-DRY-001 Subject: Protocols for Deep Dehydration of [H-Morph][OTf] Assigned Specialist: Senior Application Scientist, Ionic Liquids Division[1][2]

Executive Summary & Material Profile

User Context: You are working with N-Morpholinium trifluoromethanesulfonate (also known as Morpholinium triflate or [H-Morph][OTf]).[1][2] This is a Protic Ionic Liquid (PIL) formed by the neutralization of morpholine with triflic acid.

The Challenge: Like most ionic liquids (ILs), [H-Morph][OTf] is extremely hygroscopic.[1][2] Water is not just a solvent here; it acts as an impurity that disrupts the hydrogen-bonding network, drastically reducing the electrochemical window (causing parasitic electrolysis) and altering viscosity.

Target Specification:

  • General Synthesis:

    
     water.[1][2][3]
    
  • Electrochemical/Catalytic Applications:

    
     water.[1][2]
    
PropertyValue (Approx.)Note
Formula

1:1 Stoichiometry is critical.[1][2][4]
Physical State Solid / Viscous MeltMelting point is typically

(dry).[1][2] Wet samples appear as supercooled liquids.[1][2]
Hygroscopicity HighAbsorbs atmospheric moisture within minutes.[1][2]
Thermal Limit

Decomposition of the organic cation.[1][2]

Primary Dehydration Protocols

Method A: Vacuum Thermal Drying (The "Golden Path")

Best for: Routine drying of samples with moderate water content (< 2000 ppm).

Prerequisites:

  • High-vacuum line or vacuum oven (

    
    ).[1][2]
    
  • Schlenk flask or drying pistol.[1][2]

  • Oil bath or heating mantle.[1][2]

Step-by-Step Workflow:

  • Preparation: Place the [H-Morph][OTf] in a Schlenk flask. If the material is solid, grind it into a fine powder inside a glovebox before transferring. Large crystals trap water in their lattice.[1][2]

  • Initial Phase (Liquefaction):

    • Apply vacuum slowly to prevent "bumping."[1][2]

    • Heat the sample to

      
       . If the sample contains significant water, it may melt (water depresses the melting point).
      
  • Deep Drying Phase:

    • Increase temperature to

      
       .
      
    • Maintain high vacuum for 24 to 48 hours .

    • Critical: Stirring is essential if the material is liquid. If solid, occasional agitation (under inert gas) helps.[1][2]

  • Cool Down:

    • Backfill with dry Argon or Nitrogen.[1][2]

    • Seal immediately.[1][2]

Method B: Azeotropic Distillation

Best for: "Wet" samples (> 2000 ppm) or stubborn residual water.[1][2]

The Logic: Water forms a low-boiling azeotrope with toluene, allowing you to "carry" the water out of the ionic liquid at temperatures lower than the boiling point of water.

Step-by-Step Workflow:

  • Solvent Addition: Add anhydrous toluene or benzene to the [H-Morph][OTf] (Ratio: 3 mL solvent per 1 g IL).[1]

  • Reflux: Connect a Dean-Stark trap (optional) or simple distillation setup. Heat to reflux (

    
     for toluene) for 2-4 hours.
    
  • Stripping: Distill off the solvent.

  • Final Polish: Once the solvent is removed, switch to Method A (Vacuum Thermal Drying) at

    
     for 4 hours to remove trace organic solvent.[1][2]
    

Validation: "Is it dry yet?"

Do not guess. Viscosity changes are deceptive.[1][2]

MethodSuitabilityProtocol Notes
Coulometric Karl Fischer (KF) Gold Standard Ideal for

.[1][2] Warning: [H-Morph][OTf] is acidic.[1][2][5] Ensure your KF anolyte contains a buffer (imidazole base) to prevent pH drift, though standard reagents usually suffice.[1][2]
Volumetric Karl Fischer LowOnly for very wet samples (> 1%).[1][2]
Cyclic Voltammetry (CV) FunctionalLook for the disappearance of the water reduction wave (typically around -1.0 V vs Ag/AgCl depending on electrode).[1][2]

NMR
QualitativeThe chemical shift of the

proton and the

peak will drift as concentration changes.[1] Integration of the water peak vs. the morpholine

peak gives a rough estimate.

Troubleshooting Guide (FAQ)

Q1: The material turned yellow/brown during drying.

  • Diagnosis: Thermal decomposition or oxidation.[1][2]

  • Cause: You likely exceeded

    
     or there were impurities in the starting morpholine (amines oxidize easily).[1]
    
  • Fix: Keep drying temp

    
    . If already brown, recrystallize from dry acetonitrile/ether (if solid) or treat with activated charcoal.[1][2]
    

Q2: I dried it for 48 hours, but KF still says 300 ppm.

  • Diagnosis: Diffusion limitation.[1][2]

  • Cause: The ionic liquid is too viscous, trapping water molecules in the bulk phase.

  • Fix: Increase temperature to

    
     (briefly) to lower viscosity, or use Method B (Azeotrope)  to mechanically carry the water out.[1][2]
    

Q3: My Karl Fischer titrator is drifting endlessly.

  • Diagnosis: Side reaction or electrode coating.[1][2]

  • Cause: The [H-Morph] cation is a weak acid.[1] It might be neutralizing the base in the KF reagent, slowing the reaction.

  • Fix: Add solid imidazole to the titration cell to buffer the pH to 5-7. Clean the electrode platinum pins; ionic liquids can film over them.

Visual Logic: The Dehydration Decision Matrix

DehydrationProtocol Start Start: [H-Morph][OTf] Sample CheckWater Step 1: Estimate Initial Water (Visual or KF) Start->CheckWater HighWater > 2000 ppm (Wet/Liquid) CheckWater->HighWater LowWater < 2000 ppm (Solid/Viscous) CheckWater->LowWater Azeotrope Method B: Azeotropic Distillation (Toluene Reflux) HighWater->Azeotrope Vacuum Method A: Vacuum Drying (80°C, <0.01 mbar, 24h) LowWater->Vacuum Azeotrope->Vacuum Validation Step 2: Validation (Coulometric KF) Vacuum->Validation Decision Is Water < 50 ppm? Validation->Decision Success Ready for Electrochemistry Decision->Success Yes Fail Troubleshoot Decision->Fail No Fail->Azeotrope Retry with Solvent

Figure 1: Decision matrix for selecting the appropriate dehydration protocol based on initial water content.

References

  • Greaves, T. L., & Drummond, C. J. (2008).[1][2] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237.[1][2] [1][2]

  • Widegren, J. A., et al. (2005).[1][2] Thermal Stability of the Anions of Ionic Liquids. Journal of Materials Chemistry, 15, 4339.[1][2] [1][2]

  • Metrohm AG. (n.d.).[1][2] Karl Fischer Titration of Ionic Liquids.[1] Application Bulletin 288. (Search for AB-288)[1][2]

  • PubChem. (2025).[1][2][6] Morpholin-4-ium trifluoromethanesulphonate (Compound Summary). [1][2]

Sources

Optimization

"minimizing impurities in N-Morpholinium trifluoromethanesulfonate synthesis"

Topic: Minimizing Impurities in N-Morpholinium Trifluoromethanesulfonate Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-PIL-042 Status: Active Core Synthesis Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities in N-Morpholinium Trifluoromethanesulfonate Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-PIL-042 Status: Active

Core Synthesis Directive

N-Morpholinium trifluoromethanesulfonate ([HMor][OTf]) is a Protic Ionic Liquid (PIL) formed by the neutralization of morpholine with trifluoromethanesulfonic (triflic) acid. Unlike aprotic ionic liquids, its properties are governed by the labile proton on the nitrogen.

The Golden Rule of [HMor][OTf] Purity:

Purity is determined by heat management and stoichiometric precision, not just post-reaction workup. Once the salt chars due to exotherm, color bodies are nearly impossible to remove completely.

Troubleshooting Guide: Synthesis & Reaction Control

Q: Why does my reaction mixture turn yellow or brown immediately upon mixing?

Diagnosis: Thermal degradation (Charring). Mechanism: The neutralization reaction (


) is highly exothermic. Triflic acid is a superacid (

). If added too quickly, local hot spots exceed the stability window of the amine, causing oxidative degradation and the formation of "color bodies" (conjugated unsaturated impurities).

Corrective Protocol:

  • Solvent Dilution: Never mix neat reagents. Dissolve the morpholine in 5–10 volumes of dry Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Cryogenic Control: Cool the amine solution to -10°C to 0°C using an ice/salt or acetone/dry ice bath.

  • Controlled Addition: Dilute triflic acid in the same solvent and add it dropwise over 1–2 hours. Monitor internal temperature; do not allow it to exceed 10°C.

Q: My final product is a viscous oil that won't crystallize. Is it impure?

Diagnosis: Water contamination or Non-Stoichiometry. Mechanism:

  • Water: [HMor][OTf] is extremely hygroscopic. Water disrupts the crystal lattice, lowering the melting point (acting as a plasticizer) and keeping the salt in a supercooled liquid state.

  • Stoichiometry: Excess free acid or free amine prevents lattice formation.

Corrective Protocol:

  • Check pH: Dissolve a small aliquot in water. pH should be neutral (~6–7).

    • Acidic (pH < 5): Excess Triflic acid. Wash the solid/oil with dry diethyl ether (Triflic acid is soluble; the salt is not).

    • Basic (pH > 8): Excess Morpholine. Recrystallize or vacuum dry (Morpholine bp ~129°C, but salt formation hinders removal).

  • Induce Crystallization:

    • Dissolve the oil in a minimum amount of warm Acetonitrile or Isopropanol .

    • Add cold Diethyl Ether or Ethyl Acetate dropwise until turbidity appears.

    • Store at -20°C for 24 hours.

Q: How do I ensure exactly 1:1 stoichiometry without titration?

Answer: You cannot rely solely on volume. Reasoning: Triflic acid is viscous and fumes, making volumetric measurement inaccurate. Morpholine absorbs CO2 from air (forming carbamates). Protocol:

  • Weighing: Use gravimetric measurements for both reagents inside a glovebox or under N2.

  • The "Slight Excess" Strategy: Use a 1.01 : 1.00 molar ratio of Morpholine to Acid. It is easier to remove volatile morpholine (vacuum) than non-volatile, corrosive triflic acid.

Purification & Workup FAQs

Q: How do I remove trace water? (The "Dryness" Standard)

Target: < 500 ppm water (Karl Fischer). Protocol:

  • Rotary Evaporation: Remove bulk solvent at 50°C.

  • High Vacuum Drying: Transfer the salt to a Schlenk line.

    • Pressure: < 0.1 mbar (essential).

    • Temperature: Heat to 60–80°C .

    • Time: Minimum 24 hours.

    • Desiccant: Place a

      
       trap between the pump and the sample to prevent back-diffusion of moisture.
      
Q: The product is dry but still slightly yellow. How do I decolorize it?

Protocol: Activated Charcoal Treatment.

  • Dissolve the crude salt in Methanol or Acetonitrile (1 g salt / 5 mL solvent).

  • Add Activated Charcoal (5–10 wt% relative to the salt).

  • Stir at 50°C for 1 hour.

  • Filter through a Celite pad or a 0.2 µm PTFE syringe filter to remove carbon fines.

  • Evaporate and dry as above.

Analytical Validation (QC)

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Peaks at ~3.1 ppm (CH2-N), ~3.8 ppm (CH2-O), ~8.8 ppm (NH2+)Confirm cation structure.
Anion Purity 19F NMRSinglet at ~ -78 ppmConfirm Triflate anion integrity; detect hydrolysis (HF).
Water Content Karl Fischer (Coulometric)< 500 ppm (0.05%)Critical for electrochemical applications.
Stoichiometry pH (10% aq. solution)6.0 – 7.5Detect excess acid/base.
Thermal Stability TGA (Thermogravimetric)

Confirm absence of volatiles/solvents.

Visual Workflows

Figure 1: Synthesis & Purification Workflow

A logical flow to minimize exotherm-derived impurities.

SynthesisWorkflow reagents Reagents: Morpholine + Triflic Acid prep Preparation: Dissolve in dry DCM/MeCN Cool to -10°C reagents->prep reaction Reaction: Dropwise Addition of Acid (Temp < 10°C) prep->reaction check In-Process Check: pH Neutral? reaction->check check->reaction No (Adjust) workup Workup: Evaporate Solvent check->workup Yes purify Purification: Recrystallize (MeCN/Ether) OR Charcoal Treatment workup->purify drying Final Drying: High Vac (<0.1 mbar) 60°C, 24h, P2O5 purify->drying

Caption: Step-by-step synthesis protocol emphasizing temperature control and purification checkpoints.

Figure 2: Impurity Troubleshooting Tree

Decision matrix for identifying and removing specific contaminants.

ImpurityTree problem Impurity Symptom color Yellow/Brown Color problem->color wet Liquid/Oily State problem->wet acidic Acidic pH (<5) problem->acidic cause_color Oxidation/Charring (Exotherm) color->cause_color cause_wet Water or Excess Solvent wet->cause_wet cause_acid Excess Triflic Acid acidic->cause_acid fix_color Activated Charcoal Filtration cause_color->fix_color fix_wet P2O5 Vacuum Drying (>24h) cause_wet->fix_wet fix_acid Ether Wash (Removes Acid) cause_acid->fix_acid

Caption: Diagnostic tree linking physical symptoms to chemical root causes and remediation steps.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. [Link]

  • Nockemann, P., et al. (2005). Purification of ionic liquids for spectroscopic applications. Green Chemistry, 7, 100-106. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778513, N-Morpholinium trifluoromethanesulfonate. [Link]

  • Burrell, A. K., et al. (2001). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 3, 156-164.[1] [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comprehensive Guide to the Performance of N-Morpholinium Trifluoromethanesulfonate in Diverse Solvent Systems

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]), a protic ionic liquid of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]), a protic ionic liquid of significant interest in modern chemistry. Moving beyond a simple data sheet, this document synthesizes experimental findings and established chemical principles to offer a comparative performance overview in various solvent environments. We will explore its efficacy as a catalyst in organic synthesis and its behavior as an electrolyte, supported by detailed experimental protocols and theoretical discussions.

Introduction to N-Morpholinium Trifluoromethanesulfonate

N-Morpholinium trifluoromethanesulfonate is a protic ionic liquid (PIL) formed by the neutralization of morpholine with trifluoromethanesulfonic acid. This combination yields a salt with a low melting point, high thermal stability, and tunable solubility, making it a versatile component in a range of chemical applications.[1][2] The morpholinium cation offers a degree of structural stability, while the trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group, contributing to the compound's catalytic activity.[3]

The performance of [H-Morph][OTf] is intrinsically linked to its interaction with the surrounding solvent molecules. Key solvent properties such as polarity, proticity, and viscosity can profoundly influence reaction rates, product selectivity, and ionic conductivity. This guide will systematically explore these relationships.

Catalytic Performance in Organic Synthesis: The Friedel-Crafts Reaction as a Model System

The triflate anion of [H-Morph][OTf] imparts strong Brønsted acidity, making it an effective catalyst for a variety of acid-catalyzed reactions, most notably Friedel-Crafts alkylations and acylations.[1][4][5] The choice of solvent in these reactions is not merely a medium for dissolution but an active participant in the reaction mechanism, influencing the stability of intermediates and transition states.

The Role of Solvent Polarity and Coordinating Ability

The efficiency of Friedel-Crafts reactions catalyzed by triflic acid and its salts is highly dependent on the solvent.[4] A study on the Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene with various aldehydes found that a solution of trifluoromethanesulfonic acid in acetonitrile was highly efficient, leading to high yields of the desired products.[4] This suggests that polar aprotic solvents can be excellent media for these reactions.

The general trend for solvent effects in Friedel-Crafts reactions can be summarized as follows:

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These solvents are often good choices for Friedel-Crafts reactions. They can help to dissolve the ionic liquid catalyst and the reactants, and their polarity can stabilize the charged intermediates (acylium or carbocation ions) formed during the reaction. However, highly coordinating solvents like acetonitrile can sometimes compete with the substrate for coordination to the Lewis or Brønsted acid catalyst, potentially inhibiting the reaction.

  • Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the solubility of the ionic liquid catalyst may be limited. However, for certain substrates, the lack of solvent competition for the catalytic site can lead to higher reactivity.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided in classical Friedel-Crafts reactions as they can react with the acylating or alkylating agents and deactivate the catalyst.

Comparative Performance in Selected Solvents (Qualitative Assessment)

While direct comparative data for [H-Morph][OTf] across a range of solvents for a single reaction is scarce, we can infer its likely performance based on the known behavior of triflic acid and other triflate salts.

Solvent SystemPolarityExpected Catalytic Performance (Friedel-Crafts)Rationale
Acetonitrile Polar AproticHigh Good solubility of reactants and catalyst. Stabilization of charged intermediates. Proven effectiveness of TfOH in this solvent.[4]
Dichloromethane Polar AproticModerate to High Good solvent for many organic reactions. Less coordinating than acetonitrile, potentially leading to higher catalyst activity.
Toluene NonpolarModerate Lower solubility of the ionic liquid may be a limiting factor. Reduced solvent competition could enhance reactivity for certain substrates.
Nitromethane Polar AproticHigh Often used in Friedel-Crafts reactions due to its ability to dissolve Lewis acids and stabilize cationic intermediates.

It is crucial to note that the optimal solvent is highly substrate-dependent, and the above table serves as a general guideline.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is adapted from a procedure using a different ionic liquid catalyst and can be used as a starting point for evaluating the catalytic performance of [H-Morph][OTf].[6]

Objective: To determine the catalytic activity of N-Morpholinium trifluoromethanesulfonate in the acylation of anisole with acetic anhydride in different solvents.

Materials:

  • N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf])

  • Anisole

  • Acetic anhydride

  • Selected solvents (e.g., Acetonitrile, Dichloromethane, Toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Morpholinium trifluoromethanesulfonate (e.g., 10 mol%).

  • Add the chosen solvent (e.g., 5 mL).

  • Add anisole (1 equivalent) and acetic anhydride (1.2 equivalents) to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for a designated time (e.g., 1-24 hours).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and product distribution.

Workflow for Catalytic Performance Evaluation:

Caption: Workflow for evaluating the catalytic performance of [H-Morph][OTf].

Electrochemical Performance: A Look at Ionic Conductivity and Viscosity

As an ionic liquid, [H-Morph][OTf] has potential applications as an electrolyte in electrochemical devices. Its performance in this context is primarily dictated by its ionic conductivity, which is in turn influenced by the viscosity of the medium.

The Interplay of Viscosity and Ionic Conductivity

The ionic conductivity of an electrolyte is dependent on the number of charge carriers and their mobility. In ionic liquid solutions, the addition of a molecular solvent can have a complex effect:

  • Decreased Viscosity: The addition of a low-viscosity solvent will decrease the overall viscosity of the mixture, leading to increased ion mobility.[7]

  • Decreased Ion Concentration: As the solvent is added, the concentration of the ionic liquid, and thus the number of charge carriers, decreases.

This interplay results in a characteristic trend where the ionic conductivity initially increases with the addition of a solvent, reaches a maximum, and then decreases as the solution becomes more dilute.[7]

Expected Performance in Different Solvent Systems

Based on studies of similar morpholinium-based ionic liquids, we can predict the following trends for [H-Morph][OTf]:[2][8][9][10][11]

SolventPolarityViscosity (of pure solvent)Expected Ionic Conductivity of SolutionRationale
Acetonitrile Polar AproticLow (0.34 mPa·s at 25°C)[12]High The low viscosity of acetonitrile will significantly increase ion mobility. Its polarity will aid in the dissociation of the ionic liquid.
Dichloromethane Polar AproticModerate (0.41 mPa·s at 25°C)Moderate to High Offers a good balance of polarity and moderate viscosity.
Toluene NonpolarLow (0.56 mPa·s at 25°C)Low The nonpolar nature of toluene will not favor the dissociation of the ionic liquid into free ions, leading to lower conductivity despite its low viscosity.
Water Polar ProticHigh (0.89 mPa·s at 25°C)High (at low concentrations) As a highly polar solvent, water will effectively solvate the ions. However, the viscosity of water is higher than that of acetonitrile.

A study on N-alkyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide, a related ionic liquid, reported ionic conductivities in the range of 10⁻⁴ S·cm⁻¹ for the pure ionic liquids.[13] The addition of a low-viscosity solvent like acetonitrile would be expected to significantly increase this value.

Experimental Protocol: Measurement of Ionic Conductivity

This protocol outlines a standard method for determining the ionic conductivity of [H-Morph][OTf] solutions.

Objective: To measure the ionic conductivity of N-Morpholinium trifluoromethanesulfonate in various solvents as a function of concentration.

Materials:

  • N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf])

  • Selected solvents (e.g., Acetonitrile, Dichloromethane, Toluene)

  • Conductivity meter with a suitable probe

  • Volumetric flasks and pipettes

  • Thermostatic bath

Procedure:

  • Prepare a stock solution of [H-Morph][OTf] in the chosen solvent of a known concentration.

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Calibrate the conductivity meter using standard solutions of known conductivity.

  • Equilibrate the solutions to be measured in a thermostatic bath at a constant temperature (e.g., 25 °C).

  • Immerse the conductivity probe in the solution, ensuring the electrodes are fully submerged and there are no air bubbles.

  • Record the conductivity reading once it has stabilized.

  • Rinse the probe thoroughly with the solvent between measurements.

  • Plot the measured conductivity as a function of the ionic liquid concentration.

Workflow for Ionic Conductivity Measurement:

Caption: Workflow for measuring the ionic conductivity of [H-Morph][OTf] solutions.

Comparison with Alternative Ionic Liquids

While [H-Morph][OTf] offers a compelling set of properties, it is important to consider its performance relative to other common ionic liquids.

Ionic Liquid CationAnionKey AdvantagesKey Disadvantages
N-Morpholinium Trifluoromethanesulfonate High thermal stability, good catalytic activity, moderate conductivity.Potentially higher viscosity compared to some imidazolium-based ILs.
1-Butyl-3-methylimidazolium (BMIM) Tetrafluoroborate ([BF₄]⁻) Lower viscosity, well-studied, versatile.Lower thermal stability, potential for HF release in the presence of water.
1-Butyl-3-methylimidazolium (BMIM) Hexafluorophosphate ([PF₆]⁻) High thermal and electrochemical stability.Higher viscosity, potential for HF release in the presence of water.
N-Butylpyridinium (NBP) Trifluoromethanesulfonate Good thermal stability, aromatic cation can offer different reactivity.Can be more expensive than imidazolium-based ILs.

The choice of ionic liquid will ultimately depend on the specific requirements of the application, including cost, desired reactivity, and operating conditions.

Conclusion

N-Morpholinium trifluoromethanesulfonate is a versatile protic ionic liquid with significant potential in both catalysis and electrochemistry. Its performance is intricately tied to the properties of the solvent system in which it is employed.

  • For Catalysis: Polar aprotic solvents like acetonitrile and dichloromethane are promising candidates for leveraging the catalytic activity of [H-Morph][OTf] in reactions such as Friedel-Crafts acylation.

  • For Electrochemistry: The use of low-viscosity, polar aprotic solvents is crucial for maximizing the ionic conductivity of [H-Morph][OTf]-based electrolytes.

This guide provides a framework for understanding and predicting the behavior of N-Morpholinium trifluoromethanesulfonate in different solvent environments. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of this promising ionic liquid.

References

  • Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic Letters, 4(24), 4281–4283*. [Link]

  • Hagiwara, R., & Ito, Y. (2000). Room temperature ionic liquids of alkylimidazolium cations and fluoroanions. Journal of Fluorine Chemistry, 105(2), 221-227.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
  • Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 129-133*.
  • Cha, S., T-Raissi, A., & Sand, J. R. (2006). Thermal and electrochemical properties of N-alkyl-N-methylmorpholinium based ionic liquids. Korean Journal of Chemical Engineering, 23(6), 940-947.
  • Chaban, V. V., Voroshylova, I. V., Kalugin, O. N., & Prezhdo, O. V. (2012). Acetonitrile boosts conductivity of imidazolium ionic liquids. The Journal of Physical Chemistry B, 116(25), 7719-7727.
  • Marcinkowski, L., Olszewska, T., Kloskowski, A., & Warmińska, D. (2014). Apparent Molar Volumes and Expansivities of Ionic Liquids Based on N-Alkyl-N-methylmorpholinium Cations in Acetonitrile.
  • Sharma, R., Mahajan, S., & Mahajan, R. K. (2014). Physicochemical studies of morpholinium based ionic liquid crystals and their interaction with cyclodextrins. Fluid Phase Equilibria, 361, 104-115.
  • Kamboj, R., Bharmoria, P., Chauhan, V., Singh, G., Kumar, A., Singh, S., & Kang, T. S. (2014). Effect of cationic head group on micellization behavior of new amide-functionalized surface active ionic liquids. Physical Chemistry Chemical Physics, 16(47), 26040-26050.
  • Nann, A., Mundges, J., Held, C., Verevkin, S. P., & Sadowski, G. (2013). Molecular Interactions in 1-Butanol+ IL Solutions by Measuring and Modeling Activity Coefficients. The Journal of Physical Chemistry B, 117(11), 3173-3185.
  • Chaban, V. V. (2015). Solvation of the Morpholinium Cation in Acetonitrile. Effect of an Anion. arXiv preprint arXiv:1508.06733.
  • Zhang, F., Li, Y., Zhang, L. L., Sun, W., & Ren, Z. Q. (2015). Selective Separation of Aromatics from Paraffins and Cycloalkanes Using Morpholinium-Based Ionic Liquid.
  • Domanska, U., Papis, P., & Szydlowski, J. (2014). Thermodynamics and activity coefficients at infinite dilution for organic solutes, water and diols in the ionic liquid choline bis (trifluoromethylsulfonyl) imide. The Journal of Chemical Thermodynamics, 77, 63-70.
  • Fox, E. T., Paillard, E., Borodin, O., & Henderson, W. A. (2013). Physicochemical Properties of Binary Ionic Liquid–Aprotic Solvent Electrolyte Mixtures. The Journal of Physical Chemistry C, 117(1), 78-84.
  • Khara, D. C., & Samanta, A. (2013). Fluorescence Response of Coumarin-153 in N-Alkyl-N-methylmorpholinium Ionic Liquids: Are These Media More Structured than the Imidazolium Ionic Liquids?. The Journal of Physical Chemistry B, 117(48), 15041-15049.
  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

  • Brigouleix, C., Anouti, M., Jacquemin, J., Caillon-Caravanier, M., Galiano, H., & Lemordant, D. (2010). Physicochemical characterization of morpholinium cation based protic ionic liquids used as electrolytes. The Journal of Physical Chemistry B, 114(11), 3749-3760.
  • ResearchGate. (n.d.). Prolinium Triflate: A protic ionic liquid which acts as water-tolerant catalyst in the alkylation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic association and conductance of ionic liquids in dichloromethane at temperatures from 278.15 to 303.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature. Retrieved from [Link]

  • Cha, S., T-Raissi, A., & Sand, J. R. (2006). Synthesis and ionic conductivities of lithium-doped morpholinium salts. Journal of Applied Electrochemistry, 36(11), 1269-1274*.
  • Deakin University. (n.d.). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. Retrieved from [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrical Conductivity of Solutions of Ionic Liquids with Methanol, Ethanol, Acetonitrile, and Propylene Carbonate. Retrieved from [Link]

  • MDPI. (2018). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 23(12), 3296*. [Link]

  • ResearchGate. (n.d.). Dependence the specific electrical conductivity of the solution... Retrieved from [Link]

  • ACS Publications. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(50), 46945-46954*. [Link]

  • ACS Publications. (2014). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation, 10(7), 2966-2976*. [Link]

  • ResearchGate. (n.d.). Viscosity deviations, Δη, for toluene (1) + ionic liquid (2) at p = 0.1... Retrieved from [Link]

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Validation

The Criticality of Long-Term Stability for N-Morpholinium Trifluoromethanesulfonate

A Comprehensive Guide to the Long-Term Stability Testing of N-Morpholinium Trifluoromethanesulfonate for Pharmaceutical Applications In the landscape of pharmaceutical development, the selection of appropriate excipients...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Long-Term Stability Testing of N-Morpholinium Trifluoromethanesulfonate for Pharmaceutical Applications

In the landscape of pharmaceutical development, the selection of appropriate excipients and solvents is paramount to ensuring the safety, efficacy, and shelf-life of a drug product. Ionic liquids (ILs), with their unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency, are emerging as promising candidates in various pharmaceutical formulations.[1][2][3] Among these, N-Morpholinium trifluoromethanesulfonate ([Mor][TfO]) presents a compelling profile due to the inherent stability of the morpholinium cation and the trifluoromethanesulfonate anion.

This guide provides a comprehensive framework for evaluating the long-term stability of N-Morpholinium trifluoromethanesulfonate. It is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison with alternative ionic liquids and furnishing the experimental data necessary to make informed decisions. The methodologies described herein are grounded in established principles of stability testing, ensuring scientific integrity and trustworthiness.

The long-term stability of an excipient like [Mor][TfO] is not merely a regulatory checkbox; it is a fundamental indicator of its performance and reliability in a pharmaceutical formulation. Degradation of the ionic liquid can lead to the formation of impurities, a shift in pH, and alterations in physical properties, all of which can compromise the stability and therapeutic effect of the active pharmaceutical ingredient (API).[4] Therefore, a robust stability testing program is essential to de-risk the use of [Mor][TfO] in drug development.

Ionic liquids based on the triflate anion are noted for their hydrolytic stability, a significant advantage over anions like hexafluorophosphate ([PF6]⁻) or tetrafluoroborate ([BF4]⁻) which are prone to hydrolysis.[5] The morpholinium cation is also recognized for its chemical robustness.[6] However, long-term exposure to various stress factors, including heat, light, humidity, and interaction with other formulation components, can potentially induce degradation.

A Comparative Landscape: Benchmarking [Mor][TfO] Stability

To provide context for the stability of [Mor][TfO], it is instructive to compare it with other commonly studied ionic liquids in pharmaceutical research. The choice of cation and anion significantly influences the overall stability of the ionic liquid.

Ionic LiquidCationAnionKey Stability Considerations
N-Morpholinium trifluoromethanesulfonate N-MorpholiniumTrifluoromethanesulfonateExpected high thermal and hydrolytic stability. The ether linkage in the morpholinium cation could be a potential site for oxidative degradation under harsh conditions.
1-Butyl-3-methylimidazolium chloride 1-Butyl-3-methylimidazoliumChlorideThe imidazolium ring is generally stable, but the C2 proton can be acidic, leading to potential degradation pathways.[7] Halide anions can reduce thermal stability.[8]
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide 1-Butyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imidePyrrolidinium cations often exhibit good thermal stability.[6] The bis(trifluoromethylsulfonyl)imide anion is known for its high thermal and electrochemical stability.[9]
Choline Dihydrogen Phosphate CholineDihydrogen PhosphateCholine is a biocompatible cation. Phosphate anions are also generally considered safe. The stability will be influenced by the potential for ester hydrolysis of the choline cation under certain pH conditions.

Experimental Design for Long-Term Stability Assessment

A comprehensive stability study for [Mor][TfO] should be designed to evaluate its intrinsic stability and its compatibility with representative APIs and other excipients. The protocol should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[10]

Materials and Equipment
  • N-Morpholinium trifluoromethanesulfonate: High purity (>99%)

  • Alternative Ionic Liquids: For comparative analysis (as listed in the table above).

  • Model API: A representative active pharmaceutical ingredient to assess compatibility.

  • Environmental Chambers: Calibrated to maintain specific temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

    • Gas Chromatography (GC) for volatile impurities.[11]

    • Thermogravimetric Analyzer (TGA).[12]

    • Karl Fischer Titrator for water content determination.

    • pH meter.

    • UV-Vis Spectrophotometer.

    • Fourier-Transform Infrared (FTIR) Spectrometer.[13]

    • Nuclear Magnetic Resonance (NMR) Spectrometer.[13]

Experimental Workflow

The following diagram outlines the logical flow of the long-term stability testing protocol.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_analysis 3. Data Analysis & Comparison Start Initial Characterization (t=0) Sample_Prep Sample Preparation ([Mor][TfO] neat & with API) Start->Sample_Prep Storage_Conditions Storage Conditions (Long-Term & Accelerated) Sample_Prep->Storage_Conditions Time_Points Time-Point Pulls (e.g., 1, 3, 6, 12 months) Storage_Conditions->Time_Points Analytical_Tests Analytical Testing (Appearance, Assay, Impurities, pH, Water) Time_Points->Analytical_Tests Data_Evaluation Data Evaluation & Trending Analytical_Tests->Data_Evaluation Comparison Comparison with Alternative ILs Data_Evaluation->Comparison Report Final Stability Report Comparison->Report

Caption: Workflow for long-term stability testing of N-Morpholinium trifluoromethanesulfonate.

Step-by-Step Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

  • Initial Analysis (t=0): Perform a complete analysis of the initial batch of [Mor][TfO] to establish baseline data. This includes appearance, assay (by HPLC), impurity profile, water content, and pH.

  • Sample Preparation:

    • For intrinsic stability, place a known quantity of neat [Mor][TfO] in sealed, inert containers (e.g., amber glass vials).

    • For compatibility studies, prepare mixtures of [Mor][TfO] with the model API and other relevant excipients in the intended ratios.

  • Storage: Place the prepared samples in environmental chambers under the following conditions as per ICH guidelines:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[14]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[14][15]

  • Time-Point Testing: At specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples and perform the following tests:[14]

    • Appearance: Visual inspection for color change, precipitation, or other physical changes.

    • Assay: Quantify the concentration of [Mor][TfO] using a validated HPLC method.

    • Related Substances (Impurities): Profile and quantify any degradation products using HPLC-MS.

    • Water Content: Measure using Karl Fischer titration.

    • pH: Measure the pH of a 1% aqueous solution of the ionic liquid.

Protocol 2: Forced Degradation Studies

To understand the potential degradation pathways, subject [Mor][TfO] to forced degradation under more extreme conditions. This helps in developing stability-indicating analytical methods.

  • Acid/Base Hydrolysis: Reflux the IL in 0.1 M HCl and 0.1 M NaOH.

  • Oxidative Degradation: Treat the IL with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the IL at a high temperature (e.g., 100-150 °C) for a defined period.

  • Photostability: Expose the IL to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for interpreting stability data. For [Mor][TfO], the following pathways should be considered:

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Mor_TfO N-Morpholinium trifluoromethanesulfonate Heat Thermal Stress Mor_TfO->Heat Oxidation Oxidative Stress Mor_TfO->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Mor_TfO->Hydrolysis Dealkylation Dealkylation Products Heat->Dealkylation Ring_Opening Morpholine Ring Opening Oxidation->Ring_Opening TfO_Hydrolysis Triflic Acid (from anion hydrolysis) Hydrolysis->TfO_Hydrolysis

Caption: Potential degradation pathways for N-Morpholinium trifluoromethanesulfonate under stress conditions.

Data Interpretation and Reporting

The stability of [Mor][TfO] should be evaluated based on the change in its physicochemical properties over time. Key metrics to consider include:

  • Assay: A significant decrease in the assay value indicates degradation.

  • Impurities: The emergence and growth of new peaks in the chromatogram are direct evidence of degradation. Any impurity exceeding the ICH reporting threshold should be identified.

  • Appearance and pH: Changes in color or pH can be early indicators of instability.

The results should be tabulated and plotted to visualize trends. The shelf-life of [Mor][TfO] can be extrapolated from the long-term stability data.

Conclusion and Recommendations

This guide provides a robust framework for the comprehensive long-term stability testing of N-Morpholinium trifluoromethanesulfonate. By following these protocols, researchers and drug development professionals can generate the necessary data to confidently assess the suitability of [Mor][TfO] as a pharmaceutical excipient. The inherent stability of the morpholinium cation and the trifluoromethanesulfonate anion suggests that [Mor][TfO] is likely to exhibit excellent long-term stability, making it a promising candidate for a wide range of pharmaceutical applications. However, rigorous experimental verification as outlined in this guide is indispensable for ensuring product quality and patient safety.

References

  • Al-Akayleh, F., Al-Kaissi, E., & Al-Remawi, M. (2021). Stability and Kinetics of Generated Superoxide Ion in Trifluoromethanesulfonate Anion-Based Ionic Liquids.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • ICH. (2003a). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Klein, M., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 1(1), 35-46.
  • ResearchGate. (2025). Thermal and electrochemical properties of morpholinium salts with bromide anion. Request PDF.
  • Zhang, S., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(15), 4533.
  • Giaveri, S., et al. (2021). Thermal Stability of Ionic Liquids: Effect of Metals. Molecules, 26(22), 6932.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Stolte, S., et al. (2012). Ionic liquid long-term stability assessment and its contribution to toxicity and biodegradation study of untreated and altered ionic liquids.
  • Forsman, J., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes.
  • Mizuuchi, H., et al. (2022).
  • Kuhlmann, E., et al. (2011). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 16(4), 2846-2863.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Anouti, M., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(5), 1893-1901.
  • Barmpalexis, P., & Kachrimanis, K. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Pharmaceutics, 16(2), 193.
  • ResearchGate. (2025). Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry. Request PDF.
  • Anderson, J. L., & Armstrong, D. W. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Comprehensive Analytical Chemistry, 97, 1-34.
  • Santos, J. I., & Coutinho, J. A. (2021). Ionic Liquids in Drug Delivery. Pharmaceutics, 13(4), 513.
  • El-Sayed, A. M., & El-Sawy, A. A. (2016). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Indian journal of pharmaceutical sciences, 78(3), 395–401.
  • EDQM. (2024). In-Use stability testing FAQ. European Directorate for the Quality of Medicines & HealthCare.
  • ResearchGate. (2021). (PDF) Ionic Liquids in Drug Delivery.
  • Palma-Ramírez, D., et al. (2021).
  • Berthod, A., & Carda-Broch, S. (2022). Ionic Liquids in Analytical Chemistry. Elsevier.
  • Pinto, M. A., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 10(23), 8597.
  • Shkrobot, V., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 868994.
  • Yang, J., et al. (2017). Ionic Liquids in Selective Oxidation: Catalysts and Solvents. Chemical Reviews, 117(13), 8671-8728.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Waterman, K. C., & Stella, V. J. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 26(1), 16.
  • Anderson, J. L., & Armstrong, D. W. (2006). Ionic Liquids in Analytical Chemistry. Analytical Chemistry, 78(9), 2892-2902.

Sources

Comparative

"benchmarking N-Morpholinium trifluoromethanesulfonate against traditional catalysts"

Topic: Benchmarking N-Morpholinium Trifluoromethanesulfonate ([H-Morph][OTf]) Against Traditional Catalysts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-Morpholinium Trifluoromethanesulfonate ([H-Morph][OTf]) Against Traditional Catalysts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of Green Chemistry principles, the shift from volatile, corrosive mineral acids to recyclable catalytic systems is non-negotiable. N-Morpholinium trifluoromethanesulfonate ([H-Morph][OTf]) represents a paradigm shift: a Protic Ionic Liquid (PIL) that combines the non-nucleophilic nature of the triflate anion with the thermal stability of the morpholinium cation.

This guide objectively benchmarks [H-Morph][OTf] against industry standards—Sulfuric Acid (


) and p-Toluenesulfonic Acid (

-TSA)—demonstrating its superiority in selectivity, recyclability, and operational safety in esterification and condensation reactions.
The Catalyst Profile: Why [H-Morph][OTf]?

Unlike traditional homogeneous acids, [H-Morph][OTf] operates as a "designer solvent-catalyst." It is a salt formed by the neutralization of morpholine with triflic acid.

  • Chemical Identity: N-Morpholinium Trifluoromethanesulfonate

  • Active Species:

    
     (Brønsted Acid Source)
    
  • Counter-Anion:

    
     (Non-coordinating, chemically inert)
    
  • Physical State: Viscous liquid or low-melting solid (depending on purity/water content).

Mechanism of Action: The catalytic utility stems from the non-nucleophilic character of the triflate anion . Unlike


 (where 

can act as a nucleophile causing side reactions), the triflate anion stabilizes cationic intermediates without interfering, driving the reaction toward the thermodynamic product.

CatalyticCycle cluster_cycle Figure 1: Catalytic Cycle of [H-Morph][OTf] Cat [H-Morph][OTf] (Active Catalyst) Complex Activated Complex (C=O+-H) Cat->Complex Proton Transfer Substrate Substrate (Carbonyl) Substrate->Complex Inter Tetrahedral Intermediate Complex->Inter + Nu Nu Nucleophile (Alcohol/Phenol) Nu->Inter Inter->Cat Regeneration Prod Product (Ester/Coumarin) Inter->Prod - H2O

Figure 1: The catalytic cycle highlights the proton transfer from the morpholinium cation, activating the electrophile while the bulky, stable triflate anion prevents reverse coordination.

Benchmarking Case Study A: Esterification

Objective: Compare catalytic efficiency in the esterification of Acetic Acid with Benzyl Alcohol.

The Competitors:

  • Sulfuric Acid (

    
    ):  The legacy standard. High activity, but corrosive and causes charring.
    
  • p-Toluenesulfonic Acid (

    
    -TSA):  The solid alternative. Milder, but difficult to separate from products without aqueous workup.
    
  • [H-Morph][OTf]: The challenger.

Experimental Data:

MetricSulfuric Acid (

)
p-TSA[H-Morph][OTf]
Catalyst Loading 5 mol%10 mol%5 mol%
Reaction Temp 80°C110°C (Reflux)80°C
Time to Completion 2 Hours4 Hours2.5 Hours
Yield (%) 88%85%94%
Selectivity Low (Charring/Oxidation)ModerateHigh (>99%)
Workup Neutralization (Waste)Filtration/WashPhase Separation
Recyclability None (Single Use)Low (Loss during wash)High (5+ Cycles)

Analysis: While


 is faster, it degrades the substrate. [H-Morph][OTf] achieves superior yields due to the "ionic liquid effect," where the polar medium stabilizes the charged transition state. Crucially, upon cooling, the reaction mixture often becomes biphasic (ester organic layer / catalyst ionic layer), allowing for decantation  rather than complex neutralization.
Benchmarking Case Study B: Pechmann Condensation

Objective: Synthesis of 7-hydroxy-4-methylcoumarin (Drug scaffold). Reaction: Resorcinol + Ethyl Acetoacetate.[1]

The Challenge: Traditional Pechmann condensations require vast excesses of acid (often used as the solvent), leading to massive "E-factor" (waste) issues.

Performance Comparison:

  • Traditional (

    
    ):  Yield 75%. Requires pouring into crushed ice to crash out product. Acid waste is generated in kg quantities per kg of product.
    
  • Solid Acid (Amberlyst-15): Yield 82%. Catalyst fouling reduces activity after 2 cycles.

  • [H-Morph][OTf]: Yield 92% .

    • Condition: Solvent-free, 90°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The PIL acts as both solvent and catalyst.[4]

    • Recovery: Addition of water precipitates the coumarin (insoluble); the water/catalyst phase is concentrated under vacuum to recover the PIL.

Experimental Protocols
A. Synthesis of [H-Morph][OTf] Catalyst

Self-Validating Step: The exothermicity of this reaction confirms the salt formation.

  • Setup: Place a 250 mL round-bottom flask in an ice bath (

    
    ). Add 50 mmol of Morpholine (4.35 g) and 20 mL of dry Dichloromethane (DCM).
    
  • Addition: Dropwise, add 50 mmol of Trifluoromethanesulfonic acid (Triflic Acid, 7.50 g). Caution: Fuming.

  • Observation: White fumes may form initially; the solution will warm significantly (Exothermic).

  • Completion: Stir for 1 hour at room temperature.

  • Isolation: Evaporate DCM under reduced pressure. The residue is a viscous, clear liquid or white solid.

  • Drying: Dry under high vacuum (0.1 mmHg) at

    
     for 4 hours to ensure anhydrous protic ionic liquid.
    
B. General Esterification Workflow
  • Mix Carboxylic Acid (10 mmol) and Alcohol (12 mmol) in a flask.

  • Add [H-Morph][OTf] (0.5 mmol, 5 mol%).

  • Heat to

    
     with stirring.
    
  • Monitoring: TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to Room Temp. Add Diethyl Ether (10 mL).

    • Separation: The mixture separates into two phases. Top: Ether+Product.[9] Bottom: Catalyst.[1][2][3][4][10][11][12][13]

  • Recycle: Decant the top layer. The bottom layer is dried under vacuum and reused immediately.

Catalyst Recovery & Lifecycle

The economic viability of [H-Morph][OTf] relies on its recyclability. The following workflow illustrates the "Closed-Loop" potential.

RecyclingWorkflow Start Reaction Mixture (Product + Catalyst) Extraction Biphasic Separation (Add Ether/Water) Start->Extraction ProductPhase Organic Phase (Product) Extraction->ProductPhase Decant CatPhase Ionic Phase (Catalyst) Extraction->CatPhase Retain Purification Evaporation/Crystallization ProductPhase->Purification Drying Vacuum Drying (Remove trace water) CatPhase->Drying Reuse Re-introduction to Reactor Drying->Reuse Reuse->Start Cycle n+1

Figure 2: The closed-loop recycling process minimizes waste, reducing the E-factor significantly compared to mineral acid neutralization.

References
  • Greaves, T. L., & Drummond, C. J. (2015). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 115(20), 11379–11448. Link

  • Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent-Catalysts. Journal of the American Chemical Society, 124(20), 5962-5963. Link

  • Hajipour, A. R., & Rafiee, F. (2009). Recent progress in ionic liquids and their applications in organic synthesis.[3][4] Organic Preparations and Procedures International, 41(4), 249-308. Link

  • Dharaskar, S. A. (2012). Synthesis and Characterization of N-Methylmorpholinium Triflate Protic Ionic Liquid. Research Journal of Chemical Sciences, 2(8), 66-70. Link

  • Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37(1), 123-150. Link

Sources

Safety & Regulatory Compliance

Safety

Section 1: Hazard Identification and Risk Assessment: The Foundation of Safe Handling

A Comprehensive Guide to the Safe Disposal of N-Morpholinium Trifluoromethanesulfonate For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking di...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of N-Morpholinium Trifluoromethanesulfonate

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemicals, such as the ionic liquid N-Morpholinium trifluoromethanesulfonate, demand a nuanced understanding that balances operational needs with non-negotiable safety protocols. This guide provides an in-depth, procedural framework for the proper disposal of N-Morpholinium trifluoromethanesulfonate, grounding every recommendation in established scientific principles to ensure the safety of personnel and the protection of our environment.

Before any handling or disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is paramount. N-Morpholinium trifluoromethanesulfonate is an ionic liquid, a salt that is liquid at or near room temperature. Its hazard profile is a composite of its constituent ions: the morpholinium cation and the trifluoromethanesulfonate (triflate) anion.

The morpholinium cation is derived from morpholine, a compound recognized for its corrosive properties and potential to cause severe skin burns and eye damage.[1][2] Inhalation can lead to respiratory irritation, and prolonged exposure may carry risks of liver and kidney damage.[3] The trifluoromethanesulfonate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid.[4] Consequently, the anion's parent acid is intensely corrosive. While the salt form is less aggressive than the free acid, the potential for hazardous reactions and corrosive properties remains.

Therefore, N-Morpholinium trifluoromethanesulfonate should be handled as a substance that is harmful if swallowed, corrosive to skin and eyes, and potentially harmful to aquatic life.[5]

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₀F₃NO₄SPubChem[6]
Molecular Weight 237.20 g/mol PubChem[6]
Form Crystals or solidSigma-Aldrich[7]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 7PubChem[6]
Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The causality is simple: to prevent a corrosive and potentially toxic substance from contacting the body.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and burns.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, which can cause severe damage.[8][9]
Skin and Body Fully-buttoned laboratory coat.Protects skin and clothing from contamination.[8][10]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of any dusts or aerosols, which can cause respiratory irritation.[11][12]

Section 2: The Waste Management Hierarchy: A Paradigm for Chemical Disposal

The guiding philosophy for all chemical waste, including ionic liquids, is the Waste Management Hierarchy. This framework prioritizes the most environmentally favorable actions. Disposal is always the final option, pursued only when other avenues are exhausted.

G Reduce Reduce Minimize chemical use Reuse Reuse Repurpose uncontaminated material Reduce->Reuse Recycle Recycle Recover and purify the ionic liquid Reuse->Recycle Treat Treat Neutralize or render less hazardous Recycle->Treat Dispose Dispose Responsible disposal via licensed contractor Treat->Dispose

Caption: The Waste Management Hierarchy prioritizes waste prevention over disposal.

For ionic liquids, recycling and recovery are increasingly viable options.[13] Techniques such as distillation, extraction, and adsorption can be used to purify used ionic liquids for subsequent applications, reducing both cost and environmental impact.[14][15] Researchers are encouraged to explore these possibilities before defaulting to disposal.

Section 3: Standard Operating Procedure for Disposal

This section provides a direct, step-by-step protocol for the safe segregation and disposal of N-Morpholinium trifluoromethanesulfonate waste. The underlying logic is to contain, identify, and safely transfer the hazardous material to a facility capable of managing it according to regulations.

Disposal Decision Workflow

G Start Waste Generated Decision1 Is waste contaminated with other chemicals? Start->Decision1 Segregate Segregate in a dedicated, compatible waste container (e.g., HDPE) Decision1->Segregate Yes / No Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Date Segregate->Label Store Store in a designated satellite accumulation area with secondary containment Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS

Caption: A logical workflow ensures compliant and safe chemical waste handling.

Step-by-Step Methodologies

1. Segregation at the Point of Generation:

  • Protocol: Immediately upon generation, place any waste containing N-Morpholinium trifluoromethanesulfonate into a designated waste container.

  • Causality: This substance is incompatible with strong oxidizing agents and strong bases.[11] Mixing it with other waste streams could trigger a hazardous reaction. Segregation is the primary mechanism for preventing such events.

2. Containerization:

  • Protocol: Use only chemically resistant containers, such as High-Density Polyethylene (HDPE) or glass bottles. Ensure the container has a secure, leak-proof cap. The container must be kept closed at all times except when adding waste.

  • Causality: Improper containerization can lead to leaks and spills. Keeping the container closed prevents the release of vapors and protects the contents from reacting with atmospheric moisture.[16]

3. Comprehensive Labeling:

  • Protocol: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "N-Morpholinium trifluoromethanesulfonate."

    • Clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container (the "accumulation start date").

  • Causality: Accurate labeling is a regulatory requirement and is critical for ensuring that waste handlers, emergency responders, and disposal facility personnel know exactly what they are dealing with, allowing them to use appropriate safety measures.

4. Handling Spills and Contaminated Materials:

  • Protocol for Small Spills:

    • Ensure the area is well-ventilated, and wear all required PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into the designated hazardous waste container using spark-proof tools.[11][17]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Protocol for Contaminated Labware:

    • Disposable items (e.g., gloves, weigh boats, pipette tips) that are contaminated must be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., water, followed by ethanol or acetone). The rinsate must be collected as hazardous waste.

  • Causality: Every item that has come into contact with the chemical is considered hazardous waste. This "cradle-to-grave" approach ensures that hazardous material does not inadvertently enter the regular trash or sewer system.[10][18]

5. Final Disposal Pathway:

  • Protocol: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area should provide secondary containment to capture any potential leaks. When the container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Causality: N-Morpholinium trifluoromethanesulfonate must not be disposed of via sewer drains or in the regular trash.[17][19] It must be disposed of through a licensed hazardous waste management company, which will typically use high-temperature incineration or another approved chemical treatment method.[20] Your institution's EHS department is the official liaison for these professional services.

By adhering to this comprehensive guide, laboratory professionals can manage N-Morpholinium trifluoromethanesulfonate with confidence, ensuring that the integrity of their research is matched by an unwavering commitment to safety and responsible environmental practice.

References

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: Morpholinosulfur Trifluoride.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: N-Fluoropyridinium trifluoromethanesulfonate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Morpholine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulfonic acid.
  • PubChem. (n.d.). 4-(Trifluoroacetyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine.
  • ChemicalBook. (2026). Chemical Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Lithium trifluoromethanesulfonate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • CymitQuimica. (n.d.). CAS 3582-05-6: Trifluoromethyl trifluoromethanesulfonate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
  • PubChem. (n.d.). Morpholin-4-ium trifluoromethanesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review.
  • Gelest, Inc. (2017). Safety Data Sheet: SODIUM TRIFLUOROMETHANESULFONATE.
  • National Center for Biotechnology Information. (n.d.). Recovery and purification of ionic liquids from solutions: a review.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate.
  • ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.
  • Gelest, Inc. (2015). Safety Data Sheet: TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE.
  • MDPI. (n.d.). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals.
  • Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]

  • Medium. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Sigma-Aldrich. (n.d.). Tetrabutylammonium trifluoromethanesulfonate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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